Metoprine
Description
histamine methyltransferase antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHOPSWBGJHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057831 | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-45-7 | |
| Record name | Metoprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metoprine as a Histamine N-methyltransferase (HNMT) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of Histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of this compound's role as an HNMT inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential of modulating histaminergic neurotransmission.
Introduction to Histamine Metabolism and the Role of HNMT
Histamine, a crucial biogenic amine, functions as a neurotransmitter in the CNS, regulating various physiological processes including wakefulness, appetite, and cognition.[3][4] The termination of histamine's action in the brain is predominantly mediated by HNMT.[2][5] This cytosolic enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-tele-methylhistamine, an inactive metabolite.[1][6] Given that HNMT is the sole enzyme for histamine degradation within the CNS, its inhibition presents a strategic approach to augment central histaminergic activity.[1][5]
This compound: A Potent, Brain-Permeant HNMT Inhibitor
This compound stands out as a powerful and specific inhibitor of HNMT.[7] A key characteristic of this compound is its ability to cross the blood-brain barrier, enabling it to directly modulate brain histamine levels.[3][7] This property makes it an invaluable pharmacological tool for studying the central effects of histamine and a potential therapeutic agent for conditions linked to histamine dysregulation.[3][8] Originally developed as an antifolate and antitumor agent, its potent HNMT inhibitory activity has garnered significant interest.[7][9]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against HNMT has been quantified in various studies. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy.
| Parameter | Reported Value | Species/System | Reference |
| IC50 | 66.66 nM | Human recombinant HNMT | [10] |
| Ki | 10 - 100 nM (range) | Human HNMT | [11] |
| Ki | 38.2 nM (for Tacrine, a comparable potent inhibitor) | Human HNMT | [11] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. Lower values indicate greater potency.
Mechanism of HNMT Inhibition by this compound
Structural biology studies have elucidated the mechanism by which this compound inhibits HNMT. Despite its structural diversity from histamine, this compound effectively occupies the histamine-binding site within the enzyme's active site, thereby blocking histamine's access.[11] This competitive inhibition is stabilized by interactions with key aromatic residues, such as Phe9, Tyr15, and Phe19, which can adopt different conformations to accommodate the inhibitor.[11]
Experimental Protocols
In Vitro HNMT Inhibition Assay (Radiometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against HNMT.
Objective: To quantify the inhibition of HNMT activity by a test compound.
Materials:
-
Human recombinant HNMT
-
Test compound (e.g., this compound)
-
Histamine
-
S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)
-
S-(5'-adenosyl)-L-methionine (Unlabeled SAM)
-
Phosphate buffer (pH 7.8)
-
Borate solution (2.5 M)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation: The test compound and/or vehicle control is pre-incubated with human recombinant HNMT (e.g., 0.025 µg/ml) in phosphate buffer (pH 7.8) for 15 minutes at 37°C.[12]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of histamine (e.g., 20 µM), unlabeled SAM (e.g., 1.4 µM), and radiolabeled S-adenosyl-L-[methyl-3H]methionine (e.g., 0.014 µM).[12]
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[12]
-
Reaction Termination: The reaction is stopped by the addition of a high concentration of borate solution (2.5 M).[12]
-
Separation and Quantification: The product, [3H]N-methylhistamine, is separated from the unreacted radiolabeled SAM, often using a column-based method.[12] An aliquot of the eluate containing the product is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter to determine the amount of [3H]N-methylhistamine formed.[12]
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-only) reaction. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.
In Vivo Measurement of Brain Histamine and Metabolites
This protocol describes a general approach to assess the in vivo effects of this compound on brain histamine metabolism.
Objective: To measure the impact of this compound administration on the levels of histamine and its metabolites in the brain.
Materials:
-
Experimental animals (e.g., mice or rats)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Brain tissue homogenization buffer
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometric detection
Procedure:
-
Animal Dosing: A cohort of animals is administered this compound at various doses (e.g., 5-30 mg/kg, IP), while a control group receives a vehicle injection.[13]
-
Time Course: Animals are euthanized at different time points post-administration (e.g., 4 and 12 hours) to assess the time-dependent effects of the drug.[13]
-
Brain Tissue Collection: Brains are rapidly dissected and frozen to prevent post-mortem changes in amine levels.
-
Tissue Processing: Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.
-
Neurochemical Analysis: The supernatant is analyzed using HPLC to quantify the concentrations of histamine, its precursor histidine, and its primary metabolite tele-methylhistamine (t-MH).[8]
-
Data Analysis: The levels of histamine and its metabolites in the this compound-treated groups are compared to the control group to determine the in vivo efficacy of HNMT inhibition. A successful inhibition would be indicated by an increase in brain histamine levels and a decrease in t-MH levels.[8][13]
Visualizations
Histamine Metabolism Pathway
References
- 1. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. WikiGenes - HNMT - histamine N-methyltransferase [wikigenes.org]
- 3. Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of histamine N-methyltransferase but not catechol-O-methyltransferase, suppresses feeding in sated and in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | HNMT transfers CH3 group from AdoMet to Hist [reactome.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. Drug Repurposing to Inhibit Histamine N-Methyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Redirecting [linkinghub.elsevier.com]
The Rise and Stall of a Lipophilic Antifolate: An In-depth Technical Guide on Metoprine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprine, also known as DDMP (2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine), emerged from the pioneering era of rational drug design as a lipophilic antifolate with the potential to overcome some of the limitations of its hydrophilic predecessor, methotrexate. As an inhibitor of dihydrofolate reductase (DHFR), this compound targets a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and ultimately, DNA replication. This technical guide provides a comprehensive overview of the discovery, developmental history, and preclinical evaluation of this compound in the context of cancer research.
Discovery and Developmental History
The development of this compound is rooted in the groundbreaking work of George Hitchings and Gertrude Elion, who pioneered the concept of "rational drug design" by targeting specific metabolic pathways of cancer cells.[1][2][3] Their research on purine and pyrimidine analogs led to the development of the first generation of antifolates, including aminopterin and later, the less toxic methotrexate.[4] These drugs demonstrated the clinical potential of inhibiting DHFR to treat cancer.[4]
The success of these early antifolates spurred the development of second-generation, lipophilic DHFR inhibitors in the 1950s and beyond.[2][5][6] The rationale behind this approach was to improve the cellular uptake of these drugs, as they could passively diffuse across cell membranes rather than relying on the reduced folate carrier system, a common mechanism of methotrexate resistance.[2] this compound, a diaminopyrimidine derivative, was synthesized as part of this effort to create more potent and less resistance-prone antifolates.
A Phase I clinical trial of this compound in 71 patients with advanced cancers explored two dosing schedules: a low-dose regimen (20 to 65 mg/m²) without leucovorin rescue and a high-dose regimen (100 to 300 mg/m²) with leucovorin rescue.[7] Therapeutic responses were noted in patients with mycosis fungoides, non-Hodgkin's lymphoma, and adenocarcinoma of unknown origin.[7] However, dose-limiting toxicities, including thrombocytopenia and central nervous system toxicity, were observed.[7]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[8] DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA.
By binding to DHFR, this compound competitively inhibits the binding of DHF, leading to a depletion of the intracellular THF pool.[9][10] This disruption of folate metabolism has two major downstream effects:
-
Inhibition of Purine Synthesis: The synthesis of purine nucleotides (adenine and guanine) requires THF cofactors. Depletion of THF by this compound blocks this pathway, leading to a state of "purine-less" cell death.[9]
-
Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative. Inhibition of DHFR by this compound indirectly halts this process.[11][10]
The resulting nucleotide pool imbalance triggers cell cycle arrest and ultimately leads to apoptosis in rapidly proliferating cancer cells.[10]
Quantitative Data
Clinical Pharmacokinetics
A study involving six patients who received this compound orally provided the following pharmacokinetic data. It's important to note the small sample size of this study.
| Dosage (Oral) | Leucovorin Rescue | Peak Serum Level (µg/mL) | AUC (0-120h) (µg·h/mL) | Toxicity Observed |
| 65 mg/m² | No | 0.6 | 52 | Significant leukopenia and thrombocytopenia |
| 175 mg/m² | Yes | 2.4 - 2.8 | 197 - 228 | Hematologic toxicity in one patient |
Data from a study on the kinetics of this compound.
In Vitro Cytotoxicity
It is a limitation of the available literature that a comprehensive, directly comparable table of IC50 values for this compound across multiple standardized cancer cell lines could not be compiled.
In Vivo Antitumor Activity
Similarly, detailed quantitative data from in vivo animal studies, such as tumor growth inhibition (TGI) percentages in xenograft models, are not extensively reported in recent publications. Preclinical studies in mouse models are a standard part of the drug development workflow to assess efficacy before human trials.[12][13][14]
The absence of readily available, specific TGI data for this compound in recent literature highlights a gap in the publicly accessible information on this compound.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against DHFR.
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
This compound (or other test inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in appropriate solvents. Serially dilute this compound to create a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
DHFR enzyme
-
This compound solution (or vehicle control)
-
-
Initiation of Reaction: Add NADPH to each well to a final concentration of ~100 µM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Start of Measurement: Initiate the reaction by adding DHF to each well to a final concentration of ~50 µM.
-
Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the cytotoxic effect of this compound on cancer cell lines.[15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound represents a significant step in the rational design of cancer therapeutics, building upon the foundational understanding of the folate pathway's critical role in cell proliferation. As a lipophilic DHFR inhibitor, it held the promise of improved efficacy and the ability to circumvent certain resistance mechanisms. While early clinical studies showed some therapeutic activity, dose-limiting toxicities presented a challenge. The developmental history of this compound underscores the iterative nature of drug discovery, where initial concepts are refined and built upon to create safer and more effective treatments. Further research into the nuanced structure-activity relationships of diaminopyrimidine antifolates and a deeper understanding of the broader cellular impacts of DHFR inhibition will continue to guide the development of the next generation of targeted cancer therapies.
References
- 1. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Future directions for antifolate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifolates in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. altasciences.com [altasciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Model-Based Tumor Growth Dynamics and Therapy Response in a Mouse Model of De Novo Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Metoprine's Impact on Purine and Thymidylate Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metoprine, a 2,4-diaminopyrimidine derivative, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition disrupts the cellular supply of tetrahydrofolate (THF), a critical cofactor for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][4] Consequently, this compound's action leads to the cessation of cell proliferation, a mechanism that has been explored for its potential antineoplastic properties.[2][3] This document provides an in-depth technical examination of this compound's mechanism of action, its quantitative effects on the purine and thymidylate biosynthetic pathways, and detailed experimental protocols for assessing its inhibitory activity.
This compound: Mechanism of Action
This compound, chemically known as 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine, functions as a competitive inhibitor of dihydrofolate reductase.[1] It shares structural similarities with other antifolates and mimics the structure of dihydrofolate (DHF), the natural substrate of DHFR.[1][4] This structural mimicry allows this compound to bind with high affinity to the active site of the DHFR enzyme, thereby preventing the reduction of DHF to THF.[1][4]
The depletion of the cellular THF pool is the primary mechanism through which this compound exerts its effects. THF and its derivatives are essential one-carbon donors in a variety of metabolic pathways, most critically in the synthesis of nucleotides.[5][6] By halting the regeneration of THF, this compound indirectly but powerfully disrupts the synthesis of the building blocks of DNA and RNA.[1][6]
The Folate Cycle and this compound's Point of Intervention
The folate cycle is a critical metabolic hub for the provision of one-carbon units for biosynthesis. The central reaction in this cycle is the reduction of DHF to THF, catalyzed by DHFR. This compound directly targets and inhibits this step.
Impact on De Novo Purine Synthesis
The de novo synthesis of purine nucleotides (adenosine and guanosine monophosphates) is a multi-step pathway that constructs the purine ring from various small molecules.[5] Two steps in this pathway are critically dependent on a THF derivative, 10-formyltetrahydrofolate (10-formyl-THF), which acts as a formyl group donor.[5]
By inhibiting DHFR, this compound prevents the regeneration of THF from DHF. This leads to a depletion of the entire cellular pool of THF derivatives, including 10-formyl-THF. The lack of this essential cofactor stalls the purine synthesis pathway, preventing the formation of inosine monophosphate (IMP), the precursor to both AMP and GMP.[5] This cessation of purine production halts the synthesis of both RNA and DNA.
Impact on Thymidylate Synthesis
Thymidylate is unique to DNA, and its synthesis is a rate-limiting step for DNA replication. The de novo pathway for thymidylate synthesis involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). This reaction is catalyzed by the enzyme thymidylate synthase (TS).[7][8]
The one-carbon methyl group is donated by 5,10-methylenetetrahydrofolate (5,10-methylene-THF).[7] During this reaction, 5,10-methylene-THF is oxidized to DHF. For DNA synthesis to continue, DHF must be recycled back to THF and subsequently to 5,10-methylene-THF. This compound's inhibition of DHFR breaks this cycle.[8] The resulting depletion of 5,10-methylene-THF starves thymidylate synthase of its essential cofactor, leading to a halt in dTMP production. This phenomenon is often referred to as "thymineless death" in proliferating cells.[9]
Quantitative Data
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the enzyme source (e.g., human, bacterial) and assay conditions, it is recognized as a potent inhibitor. For comparative purposes, the table below includes typical IC50 ranges for this compound and other well-known DHFR inhibitors.
| Compound | Target Enzyme | Typical IC50 Range (nM) | Notes |
| This compound | Dihydrofolate Reductase (DHFR) | 1 - 50 | Potent, lipid-soluble, crosses the blood-brain barrier.[2] |
| Methotrexate | Dihydrofolate Reductase (DHFR) | 0.01 - 10 | Widely used anticancer and anti-inflammatory drug.[4][10] |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | 1 - 100 | Selective for protozoal DHFR, used as an antimalarial.[10] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | 5 - 50 | Selective for bacterial DHFR, used as an antibiotic.[4] |
Note: The IC50 values presented are generalized from the literature and may not reflect specific experimental outcomes. Researchers should consult primary literature for precise values under their experimental conditions.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a standard spectrophotometric method for determining the inhibitory activity of compounds like this compound against DHFR. The assay measures the decrease in NADPH concentration, which is consumed during the DHFR-catalyzed reduction of DHF to THF.
Objective: To determine the IC50 value of this compound for DHFR.
Principle: The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
This compound (or other test inhibitors)
-
DMSO (for dissolving inhibitors)
-
Temperature-controlled UV/Vis spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock of Assay Buffer. Dilute to 1x with ultrapure water for daily use.
-
Prepare a stock solution of DHF in the 1x Assay Buffer containing a reducing agent like β-mercaptoethanol to prevent oxidation.
-
Prepare a stock solution of NADPH in 1x Assay Buffer.
-
Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution of this compound at the desired concentrations.
-
-
Assay Execution:
-
Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
In a cuvette or well, combine the 1x Assay Buffer, a specific amount of DHFR enzyme solution, and the desired concentration of this compound (or DMSO for the control).
-
Allow for a pre-incubation period (e.g., 5-10 minutes) to permit the inhibitor to bind to the enzyme.[11]
-
Add NADPH to the mixture.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Determine the percent inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of DHFR activity.
-
Conclusion
This compound is a potent dihydrofolate reductase inhibitor that effectively disrupts essential metabolic pathways. By competitively blocking the active site of DHFR, it halts the regeneration of tetrahydrofolate, a vital cofactor. This single enzymatic inhibition triggers a cascade effect, leading to the shutdown of both de novo purine synthesis and thymidylate synthesis. The inability of the cell to produce these fundamental precursors for DNA and RNA synthesis results in the arrest of cell proliferation. This detailed mechanism of action underscores the potential of this compound and similar antifolates as targeted therapeutic agents in oncology and other fields where control of cellular proliferation is desired. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals investigating the therapeutic applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. scbt.com [scbt.com]
- 5. Purine metabolism - Wikipedia [en.wikipedia.org]
- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymidylate synthesis in a folate deprived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide on the Lipophilic Nature and Blood-Brain Barrier Permeability of Metoprine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physicochemical properties of Metoprine, focusing on its lipophilicity and ability to permeate the blood-brain barrier (BBB). The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this dihydrofolate reductase inhibitor.
Physicochemical Properties and Lipophilicity of this compound
This compound (2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine) is a lipid-soluble molecule, a characteristic that is critical for its biological activity, particularly its ability to cross cellular membranes and the blood-brain barrier.[1][2] The lipophilicity of a compound is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
The lipophilic character of this compound is significantly influenced by the presence of a benzyl group at the 6-position of its pyrimidine core.[1] This property is quantitatively described by its octanol-water partition coefficient (logP) and its acid dissociation constant (pKa). A computed XLogP3 value of 2.8 indicates a favorable lipophilic nature for membrane permeability.[2] The experimental pKa of this compound has been determined to be 6.80. This value is crucial as the ionization state of a molecule at physiological pH (typically 7.4) affects its ability to cross lipid membranes.
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 269.13 g/mol | PubChem[2] |
| Computed XLogP3 | 2.8 | PubChem[2] |
| Experimental pKa | 6.80 | ChemicalBook |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). The ability of a drug to permeate the BBB is essential for its efficacy in treating CNS disorders. This compound has been shown to cross the blood-brain barrier, which is consistent with its lipophilic character.[2][3]
In vivo studies in rats have demonstrated that systemically administered this compound enters the brain and exerts its pharmacological effects, such as inhibiting histamine N-methyltransferase (HMT) and consequently increasing brain histamine levels.[3][4] A key study by Cavallito et al. (1978) developed a method to measure the capillary permeability coefficients for this compound in rat brain tissue, providing quantitative evidence of its BBB penetration. While the abstract confirms this measurement, the specific numerical value of the permeability coefficient was not available in the searched literature.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (logP) - Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining the logP of a compound.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
Dissolution: A known amount of this compound is dissolved in one of the phases, typically the one in which it is more soluble.
-
Partitioning: Equal volumes of the drug-containing phase and the other phase are combined in a flask and shaken for a prolonged period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Determination of pKa - Potentiometric Titration
Potentiometric titration is a common method for determining the pKa of an ionizable compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture for poorly soluble compounds.
-
Titration: A standardized solution of a strong acid or base is incrementally added to the this compound solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.
In Vitro BBB Permeability - Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive diffusion across the BBB.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: The wells of an acceptor plate are filled with buffer. A solution of this compound is added to the wells of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured, typically by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of drug that has crossed the membrane, the surface area of the membrane, the initial concentration, and the incubation time.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][5] By blocking DHFR, this compound depletes the intracellular pool of THF, thereby inhibiting DNA synthesis and cell proliferation.[1][5][6] This is the basis for its investigation as an antineoplastic agent.
Conclusion
This compound's chemical structure confers a lipophilic character, quantified by a logP of 2.8, which facilitates its passage across the blood-brain barrier. This is further supported by in vivo evidence of its presence and activity within the central nervous system. Its pKa of 6.80 suggests that a significant fraction of the molecule will be in a non-ionized, more lipophilic state at physiological pH, further aiding its BBB permeability. The primary mechanism of action, inhibition of DHFR, is a well-understood pathway critical for cell proliferation. The combination of these physicochemical and pharmacological properties makes this compound a compound of significant interest for CNS applications. Further quantitative studies, particularly replicating and expanding upon the early measurements of its brain capillary permeability coefficient, would be valuable for a more complete understanding of its brain distribution kinetics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of brain capillary permeability coefficient measurements to pathological conditions and the selection of agents which cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition [mdpi.com]
- 5. Assessment of Blood–Brain Barrier Permeability Using the In Situ Mouse Brain Perfusion Technique [ouci.dntb.gov.ua]
- 6. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Metoprine for Central Nervous System Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprine (DDMP), a diaminopyrimidine folate antagonist, emerged as a compound of interest in early cancer research due to its mechanism of action as a potent inhibitor of dihydrofolate reductase (DHFR). As a lipid-soluble agent, this compound possesses the crucial ability to cross the blood-brain barrier, a characteristic that made it a promising candidate for the treatment of central nervous system (CNS) leukemia, a challenging sanctuary site for many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its application in CNS leukemia. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Core Data Summary
In Vitro Efficacy
Early in vitro studies were crucial in establishing the cytotoxic potential of this compound against leukemic cells. A key method involved measuring the inhibition of radiolabeled deoxyuridine incorporation into the DNA of human leukemic cells. These studies demonstrated that this compound exerted inhibitory effects on DNA synthesis in a concentration-dependent manner.
| Parameter | Leukemic Cells | Concentration Range | Observation | Citation |
| Inhibition of Deoxyuridine Incorporation | Human Leukemic Cells | 1 - 100 µM | Similar qualitative and quantitative effects to Etoprine (DDEP), another lipid-soluble folate antagonist. Significant variability in sensitivity was observed among cells from different patients. | [1] |
Table 1: Summary of In Vitro Efficacy Data for this compound
Experimental Protocols
Deoxyuridine Incorporation Assay for In Vitro Efficacy
This assay was a cornerstone in the early evaluation of this compound's cytotoxic effects. The protocol aimed to quantify the inhibition of DNA synthesis in leukemic cells upon exposure to the drug.
Objective: To determine the in vitro efficacy of this compound by measuring its inhibitory effect on the incorporation of labeled deoxyuridine into the DNA of human leukemic cells.
Materials:
-
Human leukemic cells (obtained from patients)
-
Autologous plasma
-
This compound (DDMP)
-
Etoprine (DDEP) for comparative analysis
-
[³H]-deoxyuridine (or other suitable radiolabel)
-
Cell culture medium
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate human leukemic cells from patient samples and suspend them in autologous plasma.
-
Drug Incubation: Aliquot the cell suspension into culture tubes. Add this compound or Etoprine at varying concentrations (e.g., 1, 10, 100 µM). Include a control group with no drug.
-
Radiolabeling: Introduce a known concentration of radiolabeled deoxyuridine to each culture tube.
-
Incubation: Incubate the cells for a defined period to allow for DNA synthesis and incorporation of the radiolabel.
-
Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA.
-
Quantification: Measure the amount of incorporated radioactivity in the precipitated DNA using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the drug concentration to determine the inhibitory effect.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.
Conclusion
Early research on this compound highlighted its potential as a therapeutic agent for CNS leukemia due to its lipid solubility and its targeted inhibition of dihydrofolate reductase. The foundational in vitro studies, while demonstrating a clear inhibitory effect on leukemic cell DNA synthesis, also underscored the patient-specific variability in drug sensitivity. While the clinical development of this compound for CNS leukemia did not progress to widespread use, the principles of its mechanism of action and the experimental approaches used in its early evaluation have contributed to the broader understanding of antifolate chemotherapy and the ongoing efforts to develop more effective treatments for CNS malignancies. Further research into the molecular determinants of sensitivity and resistance to DHFR inhibitors remains a critical area of investigation in the pursuit of personalized medicine for leukemia patients.
References
The Impact of Metoprine on Folate Metabolism in Parasitic Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate metabolism is an indispensable pathway for the proliferation of parasitic organisms, making it a prime target for chemotherapeutic intervention. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, is the target of a class of drugs known as antifolates. Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of DHFR. This technical guide provides an in-depth analysis of the impact of this compound and other antifolates on folate metabolism in various parasitic infections, including those caused by Plasmodium, Leishmania, and Trypanosoma species. It details the mechanism of action, presents available quantitative data on the efficacy of related compounds, outlines experimental protocols for assessing antifolate activity, and provides visual representations of the relevant biochemical pathways and experimental workflows. While specific quantitative data for this compound against a wide range of parasites is limited in publicly available literature, the information presented herein for structurally and functionally similar compounds provides a strong foundation for understanding its potential as an antiparasitic agent.
Introduction: Folate Metabolism as a Parasite Achilles' Heel
Rapidly proliferating organisms, including many pathogenic parasites, have a high demand for nucleic acid and certain amino acid precursors. The folate metabolic pathway is central to the synthesis of these essential building blocks, including purines, thymidylate, and several amino acids.[1][2] Parasites can acquire folates through two main routes: de novo synthesis and salvage from the host. A critical enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in various biosynthetic reactions.[3]
The structural differences between parasitic and human DHFR enzymes provide a therapeutic window for the development of selective inhibitors.[3] This selectivity allows for the disruption of parasite replication with minimal impact on the host's cellular machinery. Antifolate drugs, such as pyrimethamine and methotrexate, have been successfully used for decades to treat parasitic diseases like malaria and toxoplasmosis.[4][5]
This compound: A Dihydrofolate Reductase Inhibitor
This compound is a lipophilic diaminopyrimidine antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[6] Its mechanism of action involves binding to the active site of DHFR, thereby preventing the reduction of DHF to THF. This blockade leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of DNA, RNA, and essential amino acids, ultimately leading to cell death.[7][8] The lipophilic nature of this compound allows it to readily cross cell membranes, a desirable property for reaching intracellular parasites.[6]
Mechanism of Action at the Molecular Level
This compound, like other diaminopyrimidines, mimics the pteridine ring of the natural substrate, dihydrofolate. It binds with high affinity to the active site of the DHFR enzyme, forming a stable enzyme-inhibitor complex. This binding is often reversible but can be very tight, effectively sequestering the enzyme and preventing it from participating in the folate cycle. The inhibition of DHFR leads to an accumulation of DHF and a depletion of THF, which has downstream effects on thymidylate synthesis and purine biosynthesis, both critical for DNA replication and cell division.
Quantitative Data on Antifolate Activity
Table 1: In Vitro Activity of Antifolates against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| Methotrexate | 3D7 (sensitive) | 49.9 | [4] |
| Methotrexate | V1/S (resistant) | 40.0 | [4] |
| Pyrimethamine | 3D7 (sensitive) | 3.9 | [4] |
| Pyrimethamine | V1/S (resistant) | 6,929.14 | [4] |
| Trimetrexate | 3D7 (sensitive) | 1.9 | [4] |
| Trimetrexate | V1/S (resistant) | 24.8 | [4] |
Table 2: In Vitro Activity of DHFR Inhibitors against Leishmania donovani
| Compound | Stage | IC50 (µM) | Reference |
| MMV690102 (DHFR inhibitor) | Promastigote | 0.012 - 0.055 | |
| MMV690102 (DHFR inhibitor) | Amastigote | 0.06 | |
| Methotrexate | Promastigote | Not specified | [2] |
Table 3: In Vitro Activity of Diaminopyrimidine Derivatives against Parasitic DHFR Enzymes
| Compound Class | Parasite | IC50 Range (µM) | Reference |
| Dicyclic Diaminopyrimidines | Cryptosporidium parvum | <0.1 to >10 | [5] |
| 2,4-Diaminopyrimidines | Leishmania chagasi (DHFR) | 0.28 - 3.00 (Ki) | |
| 2,4-Diaminoquinazoline | Leishmania chagasi (PTR1) | 0.47 (Ki) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of antifolate compounds like this compound on parasitic folate metabolism.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The assay is typically performed in a 96-well plate format and monitors the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHFR enzyme (from the parasite of interest)
-
DHFR Assay Buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mM EDTA)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH, DHF, and the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
NADPH solution (final concentration typically 100 µM)
-
Test compound at various concentrations (a serial dilution is recommended)
-
Recombinant DHFR enzyme
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHF solution (final concentration typically 100 µM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Parasite Growth Inhibition Assay
This assay determines the efficacy of a compound in inhibiting the growth of parasites in culture. The specific protocol varies depending on the parasite being studied.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax)
-
Human red blood cells (RBCs)
-
Test compound (e.g., this compound)
-
96-well microplate
-
DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine for radiolabeling assay
-
Lysis buffer
-
Fluorometer or liquid scintillation counter
Procedure:
-
Parasite Culture Preparation: Prepare a suspension of P. falciparum-infected RBCs at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Drug Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Assay Initiation: Add the parasite culture suspension to each well of the drug plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under appropriate conditions (37°C, 5% CO₂, 5% O₂).
-
Growth Measurement:
-
SYBR Green I Assay: Lyse the cells and add SYBR Green I dye. Measure the fluorescence, which is proportional to the amount of parasitic DNA.
-
[³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.
-
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the drug concentration.
Materials:
-
Leishmania promastigotes
-
Macrophage cell line (e.g., THP-1 or primary macrophages)
-
Culture medium for macrophages and promastigotes
-
Test compound
-
96-well plate
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope with imaging capabilities
Procedure:
-
Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: Remove extracellular promastigotes and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours).
-
Assessment of Infection: Fix and stain the cells. Determine the number of amastigotes per macrophage or the percentage of infected macrophages by microscopy.
-
Data Analysis: Calculate the percent inhibition of amastigote proliferation for each drug concentration. Determine the IC50 value.
Materials:
-
T. cruzi trypomastigotes
-
Host cell line (e.g., Vero or L6 cells)
-
Culture medium
-
Test compound
-
96-well plate
-
Reporter system (e.g., β-galactosidase-expressing parasites and its substrate) or high-content imaging system
Procedure:
-
Host Cell Seeding: Seed host cells in a 96-well plate.
-
Infection: Infect the host cells with trypomastigotes and incubate to allow for invasion and transformation into amastigotes.
-
Drug Treatment: Remove extracellular parasites and add medium containing serial dilutions of the test compound.
-
Incubation: Incubate for a defined period (e.g., 72-96 hours).
-
Growth Measurement:
-
Reporter Assay: If using a reporter strain, lyse the cells and add the substrate. Measure the resulting signal (e.g., absorbance or luminescence).
-
High-Content Imaging: Fix and stain the cells with nuclear and parasite-specific dyes. Use an automated imaging system to quantify the number of intracellular amastigotes.
-
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of amastigote growth against the drug concentration.
Visualizing the Impact: Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Folate metabolism pathway in parasites and the inhibitory action of this compound.
Caption: Experimental workflow for a DHFR inhibition assay.
Caption: General workflow for an in vitro parasite growth inhibition assay.
Resistance to Antifolates
A significant challenge in the use of antifolates for treating parasitic infections is the emergence of drug resistance. The primary mechanism of resistance is the accumulation of point mutations in the dhfr gene. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy. For example, in P. falciparum, mutations at codons 108, 51, 59, and 164 of the dhfr gene are associated with pyrimethamine resistance.[4] Understanding these resistance mechanisms is crucial for the development of new antifolates that can overcome existing resistance profiles.
Conclusion and Future Directions
This compound, as a potent DHFR inhibitor, holds promise as an antiparasitic agent. The folate metabolic pathway remains a validated and attractive target for drug development against a wide range of parasitic diseases. While direct quantitative data for this compound against many parasites is needed, the information available for analogous compounds underscores the potential of this drug class. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel antifolates. Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 and Ki values of this compound against a broad panel of parasitic DHFR enzymes and whole organisms.
-
Structural biology: Co-crystallization of this compound with parasitic DHFR enzymes to elucidate the molecular basis of its inhibitory activity and to guide the design of more potent and selective analogs.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of parasitic infections.
-
Resistance profiling: Assessing the activity of this compound against parasite strains with known antifolate resistance mutations.
By addressing these research questions, the full potential of this compound as a valuable tool in the fight against parasitic infections can be realized.
References
- 1. New Insights into Antimalarial Chemopreventive Activity of Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [New drugs for the treatment of human parasitic protozoa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs against parasites for prevention of Chagas heart disease | Cochrane [cochrane.org]
- 8. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms for Metoprine such as BW-197U and Methodichlorophen in literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprine, a diaminopyrimidine derivative, is a potent inhibitor of two distinct and crucial enzymes: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT).[1][2][3] This dual inhibitory action has positioned this compound as a valuable research tool in oncology, neurobiology, and parasitology. This technical guide provides a comprehensive overview of this compound and its synonyms, focusing on its mechanisms of action, quantitative inhibitory data, and detailed experimental protocols.
Nomenclature and Synonyms
This compound is known by several synonyms in scientific literature and commercial sources. Establishing a clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication. The primary synonyms for this compound include BW-197U and Methodichlorophen .[1][4]
Other notable synonyms include:
The IUPAC name for this compound is 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine.[1][4] Its chemical structure is characterized by a 2,4-diaminopyrimidine ring, which is essential for its inhibitory activity against DHFR.[1]
Mechanisms of Action
This compound exerts its biological effects through the inhibition of two key enzymes:
Dihydrofolate Reductase (DHFR) Inhibition
This compound acts as a competitive inhibitor of DHFR.[1] By mimicking the structure of dihydrofolate (DHF), this compound binds to the active site of the enzyme, preventing the reduction of DHF to tetrahydrofolate (THF).[1] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR by this compound disrupts DNA and RNA synthesis, leading to the cessation of cell proliferation.[1] This mechanism underlies its potential as an antineoplastic agent.[3][4]
Histamine N-Methyltransferase (HNMT) Inhibition
This compound is also a potent inhibitor of HNMT, the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[2][6] By inhibiting HNMT, this compound increases the levels of histamine in the brain.[7] This modulation of histaminergic neurotransmission has implications for various neurological functions, including wakefulness, cognitive function, and behavior.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory activity and toxicity.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | Parameter | Value | Organism/System | Reference |
| Histamine N-methyltransferase (HNMT) | Ki | 100 nM | Not specified | [8] |
| Histamine N-methyltransferase (HNMT) | IC50 | 66.66 nM | Recombinant Human | [7] |
| Dihydrofolate Reductase (DHFR) from Pneumocystis carinii | IC50 | 0.049 µM | P. carinii | [9] |
| Dihydrofolate Reductase (DHFR) from rat liver | IC50 | 3.9 µM | Rat | [9] |
| Dihydrofolate Reductase (DHFR) from Mycobacterium avium | IC50 | 0.0058 µM | M. avium | [9] |
Table 2: In Vivo Data and Toxicity
| Parameter | Species | Dose/Route | Effect | Reference |
| Brain Histamine Levels | Rat | 20 mg/kg, i.p. | Increased histamine content in cortex, striatum, thalamus, hypothalamus, and hippocampus. | [3] |
| Brain Histamine Metabolite Levels | Rat | 5-30 mg/kg | Reduced tele-methylhistamine levels by ~75%. | [2] |
| Locomotor Activity | Mouse | Not specified | Induces hyperlocomotion. | [10] |
| LD50 | Rat | Intraperitoneal | 7 mg/kg | [1] |
| LD50 | Mouse | Subcutaneous | 50 mg/kg | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol is based on the principle that DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[11]
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound (or synonym) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
DHFR enzyme solution (e.g., final concentration of 200 nM)[11]
-
This compound solution at various concentrations (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate (e.g., final concentration of 137.5 µM) and NADPH cofactor (e.g., final concentration of 125 µM).[11]
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Histamine N-Methyltransferase (HNMT) Inhibition Assay (Fluorometric)
This assay measures the methylation of histamine by HNMT, which can be detected by an increase in fluorescence. Inhibition of HNMT results in a decrease in the fluorescent signal.
Materials:
-
Recombinant Human HNMT (rhHNMT)
-
Assay Buffer
-
Histamine solution
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
This compound (or synonym) stock solution
-
Fluorescent detection reagent
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
rhHNMT enzyme
-
This compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding histamine and SAM.
-
Incubate the reaction for a set period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 445 nm emission).[7]
-
Calculate the percent inhibition and determine the IC50 or Ki value.
In Vivo Administration in Rodents for Brain Histamine Level Analysis
This protocol describes the administration of this compound to rodents to study its effect on brain histamine levels.
Animals:
-
Male Wistar or Sprague-Dawley rats, or ICR mice.
Materials:
-
This compound (or synonym)
-
Vehicle (e.g., saline, or a solution of DMSO and corn oil)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for euthanasia and brain tissue collection
-
HPLC system for histamine quantification
Procedure:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose).
-
Administer the this compound solution or vehicle control to the animals via intraperitoneal injection. The injection volume should be appropriate for the animal's weight (e.g., 10 ml/kg for mice).
-
At a predetermined time point after injection (e.g., 2 hours), euthanize the animals using an approved method.
-
Rapidly dissect the brain and specific brain regions of interest (e.g., hypothalamus, cortex, striatum).
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the histamine content in the brain homogenates using a sensitive method such as HPLC with fluorescence detection.
-
Compare the brain histamine levels between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's Inhibition of the DHFR Pathway.
Caption: this compound's Inhibition of the HNMT Pathway.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced behavioral modifications and brain regional histamine increase in WAG/Rij and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Protocol for In Vitro Metoprine Administration in Cell Culture: Application Notes for Researchers
For Immediate Release
These application notes provide a comprehensive protocol for the in vitro administration of Metoprine in cell culture, designed for researchers, scientists, and drug development professionals. This document outlines detailed methodologies for utilizing this compound as a dual inhibitor of dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT), complete with data presentation guidelines and visualizations of relevant signaling pathways.
Introduction
This compound is a diaminopyrimidine folate antagonist with potent antineoplastic activity.[1] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis, leading to a decrease in cellular folate metabolism and subsequent inhibition of cell growth.[1] Additionally, this compound is a known inhibitor of histamine N-methyltransferase (HNMT), an enzyme involved in histamine catabolism.[1][2] This dual-inhibitory function makes this compound a valuable tool for in vitro studies in cancer research and neurobiology.
Data Presentation
Quantitative data from in vitro experiments with this compound should be summarized for clear comparison. Below are example tables for presenting such data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀Cl₂N₄ | PubChem |
| Molecular Weight | 269.13 g/mol | PubChem |
| Appearance | White to light amber crystalline powder | N/A |
| Solubility | Sparingly soluble in water, soluble in methanol and chloroform | N/A |
Table 2: Reported IC₅₀ Values for this compound
| Target | Cell Line/System | IC₅₀ Value | Reference |
| Histamine N-methyltransferase (HNMT) | In vitro enzyme assay | 66.66 nM | [3][4] |
| Cytotoxicity | Various Cancer Cell Lines | Not consistently reported | N/A |
Note: Specific cytotoxic IC₅₀ values for this compound in various cancer cell lines are not widely reported in publicly available literature. Researchers should experimentally determine the IC₅₀ in their cell line of interest using the protocol provided below.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol for Determining the IC₅₀ of this compound using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest (e.g., MCF-7, HeLa, A549, HL-60)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium (and vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound inhibits DHFR, blocking DNA synthesis.
Caption: this compound inhibits HNMT, preventing histamine degradation.
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound.
References
Application Notes and Protocols: The Use of Metoprine in Neurobiological Research to Elucidate the Role of Histamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metoprine, a potent inhibitor of histamine N-methyltransferase (HNMT), as a critical pharmacological tool in neurobiology. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the multifaceted roles of the central histaminergic system in health and disease.
Introduction
This compound is a diaminopyrimidine derivative that potently inhibits HNMT, the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system (CNS).[1][2] A key advantage of this compound for neurobiological studies is its ability to readily cross the blood-brain barrier, allowing for the effective manipulation of brain histamine levels following systemic administration.[1][3][4] By inhibiting HNMT, this compound administration leads to a significant and dose-dependent increase in the concentration of histamine in various brain regions.[5][6][7] This pharmacological action makes this compound an invaluable tool for studying the physiological and behavioral consequences of enhanced histaminergic neurotransmission.
Application Notes
1. Elucidating Histamine Metabolism and Turnover: this compound is instrumental in studying the dynamics of histamine metabolism in the brain. Administration of this compound leads to a reduction in the levels of histamine metabolites, such as tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA).[8][9] By measuring the accumulation of histamine and the reduction of its metabolites over time, researchers can calculate histamine turnover rates in different brain regions and under various physiological or pathological conditions.
2. Investigating the Role of Histamine in Arousal and Sleep-Wake Cycles: The central histaminergic system is a key regulator of wakefulness. This compound administration has been shown to increase wakefulness and decrease non-rapid eye movement (NREM) sleep, effects that are mediated through the histamine H1 receptor.[5] This makes this compound a useful tool for studying the mechanisms underlying arousal and for exploring potential therapeutic strategies for sleep disorders like narcolepsy, where it has been shown to suppress cataplexy.[5]
3. Probing the Function of Histamine in Cognition and Memory: Enhanced histaminergic neurotransmission has been linked to improvements in cognitive functions. This compound has been used to demonstrate the role of histamine in learning and memory. For example, studies have shown that this compound can ameliorate memory deficits in animal models.[3][10] This application is particularly relevant for research into neurodegenerative diseases like Alzheimer's disease, where reduced histamine levels have been observed.[5]
4. Examining Histamine's Role in Behavior and Motor Control: this compound administration influences locomotor activity and can induce specific behavioral patterns. It has been observed to increase general locomotor activity and, in some cases, induce stereotyped behaviors like sniffing.[7][11] These effects allow researchers to investigate the role of histamine in motor control and its interaction with other neurotransmitter systems, such as the dopaminergic system, in the context of movement disorders or the behavioral effects of psychostimulants.[1][11]
5. Exploring the Therapeutic Potential for Neurological and Psychiatric Disorders: this compound is used in preclinical models to explore the therapeutic potential of elevating brain histamine for various disorders. For instance, it has been shown to have anticonvulsant effects in models of epilepsy by suppressing spike-wave discharges.[7][12] Furthermore, its ability to attenuate the hyperlocomotive and reinforcing effects of drugs like methamphetamine suggests a role for histamine in modulating reward pathways and the potential for targeting HNMT in addiction research.[1][11]
Quantitative Data Presentation
The following table summarizes key quantitative parameters of this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for HNMT Inhibition | 66.66 nM | Recombinant Human HNMT | [10] |
| Ki for HNMT Inhibition | 100 nM | - | [2] |
| Effective in vivo Dose (Rodents) | 2 - 20 mg/kg (i.p.) | Rat, Mouse | [3][7] |
| Effect on Brain Histamine Levels | Significant increase | Rat, Mouse | [6][7] |
| Effect on t-MH Levels | ~75% reduction | Rat | [8][9] |
| Effect on t-MIAA Levels | ~75% reduction (at 12h) | Rat | [8] |
| Blood-Brain Barrier Permeability | High | - | [1][3][4] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measurement of Extracellular Histamine
This protocol describes the use of in vivo microdialysis to measure this compound-induced changes in extracellular histamine levels in a specific brain region of a freely moving rodent.
Materials:
-
This compound solution (e.g., dissolved in saline)
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump and liquid swivel
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthesia (e.g., isoflurane)
-
HPLC system with fluorescence or electrochemical detection for histamine analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[13][14] Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect dialysate samples into vials in a refrigerated fraction collector at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular histamine levels.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Post-Injection Sampling: Continue collecting dialysate samples for several hours to monitor the change in histamine concentration over time.
-
Sample Analysis: Analyze the histamine content in the dialysate samples using a sensitive HPLC method.
-
Data Analysis: Express the post-injection histamine levels as a percentage of the average baseline concentration for each animal.
Protocol 2: Open Field Test for Locomotor Activity
This protocol is used to assess changes in locomotor activity and anxiety-like behavior following this compound administration.
Materials:
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software)
-
This compound solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation: Place the animal in the open field arena for a set period (e.g., 10-30 minutes) for 1-2 days prior to the test day to reduce novelty-induced stress.
-
Drug Administration: On the test day, administer this compound or vehicle to different groups of animals. A typical dose is 20 mg/kg, i.p.[7]
-
Behavioral Testing: 30-60 minutes after injection, place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity for a defined period (e.g., 30 minutes) using an automated tracking system or by manual scoring.
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped behaviors: Score specific repetitive behaviors such as sniffing, head bobbing, or circling.[7]
-
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: In Vitro HNMT Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of this compound on HNMT activity.
Materials:
-
Recombinant HNMT enzyme
-
This compound at various concentrations
-
Histamine
-
S-adenosyl-L-methionine (SAM) as the methyl group donor
-
Assay buffer
-
Detection system (e.g., fluorescence-based kit to measure SAM consumption or product formation)[10]
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a microplate, add the assay buffer, recombinant HNMT enzyme, and the various concentrations of this compound or vehicle (for control wells).
-
Initiate Reaction: Start the enzymatic reaction by adding histamine and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the output (e.g., fluorescence) using a microplate reader. The signal will be inversely proportional to HNMT inhibition.
-
Data Analysis:
-
Calculate the percentage of HNMT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of HNMT activity) by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the application of this compound.
Caption: Histamine synthesis and metabolism pathway, highlighting the inhibitory action of this compound on HNMT.
Caption: Experimental workflow for an in vivo microdialysis study using this compound.
Caption: Logical flow from this compound administration to its neurobiological and behavioral effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine N-Methyltransferase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histamine Receptor | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound, a histamine N-methyltransferase inhibitor, attenuates methamphetamine-induced hyperlocomotion via activation… [ouci.dntb.gov.ua]
- 6. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induced behavioral modifications and brain regional histamine increase in WAG/Rij and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a histamine N-methyltransferase inhibitor, attenuates methamphetamine-induced hyperlocomotion via activation of histaminergic neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine levels and clonic convulsions of electrically-induced seizure in mice: the effects of alpha-fluoromethylhistidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies of Metoprine in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprine, a 2,4-diaminopyrimidine derivative, is a potent inhibitor of two key enzymes: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HMT).[1][2][3][4] Its inhibitory action on DHFR disrupts DNA and RNA synthesis, underlying its initial investigation as an antineoplastic agent.[1][4] Concurrently, its inhibition of HMT, the primary enzyme for histamine degradation in the brain, leads to increased central histamine levels.[3][5] This dual mechanism of action makes this compound a valuable research tool in oncology, neurobiology, and parasitology. Notably, this compound is lipid-soluble and can cross the blood-brain barrier.[2][4]
These application notes provide detailed protocols for conducting in vivo studies in rodents to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound.
Mechanism of Action Signaling Pathways
This compound's primary mechanisms of action involve the folate and histamine pathways.
References
- 1. Effects of (S)-alpha -fluoromethylhistidine and this compound on locomotor activity and brain histamine content in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a histamine N-methyltransferase inhibitor, attenuates methamphetamine-induced hyperlocomotion via activation… [ouci.dntb.gov.ua]
Utilizing Metoprine to Investigate Mechanisms of Drug Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprine, a lipid-soluble diaminopyrimidine, is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a crucial role in the synthesis of purines, thymidylate, and certain amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in one-carbon metabolism.[1] By inhibiting DHFR, this compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, which underlies its potential as an antineoplastic agent.[1] Although initially investigated for cancer therapy, its clinical development was limited by toxicity.[1] However, this compound remains a valuable tool for in vitro and preclinical research aimed at understanding the mechanisms of drug resistance, particularly to antifolate therapies.
These application notes provide a comprehensive guide for utilizing this compound to investigate drug resistance in cancer cell lines, including detailed experimental protocols and data presentation strategies.
Mechanisms of Resistance to DHFR Inhibitors
Understanding the potential mechanisms of resistance is crucial for designing experiments to investigate them. Resistance to DHFR inhibitors like this compound can arise through several mechanisms:
-
Target Enzyme Alterations: Increased expression of DHFR through gene amplification or mutations in the DHFR gene that reduce the binding affinity of the inhibitor are common resistance mechanisms.
-
Impaired Drug Transport: Reduced influx of the drug due to decreased expression or function of folate transporters can limit the intracellular concentration of the inhibitor.
-
Defective Polyglutamylation: For some antifolates, the addition of glutamate residues (polyglutamylation) within the cell traps the drug intracellularly and increases its inhibitory activity. Defects in this process can lead to resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the metabolic block imposed by DHFR inhibition. One such critical pathway is the PI3K/Akt/mTOR pathway, which can promote cell survival and proliferation despite DHFR inhibition.
Data Presentation: Quantitative Analysis of this compound Activity
Clear and structured presentation of quantitative data is essential for comparing the efficacy of this compound across different cell lines and experimental conditions. The following tables provide templates for organizing such data.
Note: The following data are illustrative examples. Researchers must experimentally determine the IC50 values for their specific cell lines and experimental conditions.
Table 1: Single-Agent Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert experimentally determined value] |
| MDA-MB-231 | Breast Cancer | [Insert experimentally determined value] |
| A549 | Lung Cancer | [Insert experimentally determined value] |
| HCT116 | Colon Cancer | [Insert experimentally determined value] |
| Jurkat | Leukemia | [Insert experimentally determined value] |
Table 2: Cytotoxicity of this compound in Parental and Drug-Resistant Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Resistance Index (RI)¹ |
| A549 | Parental | [Insert value] | 1.0 |
| A549-MR | This compound-Resistant | [Insert value] | [Calculate] |
| HCT116 | Parental | [Insert value] | 1.0 |
| HCT116-MR | This compound-Resistant | [Insert value] | [Calculate] |
¹Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Table 3: Synergistic Effects of this compound in Combination with Other Anticancer Agents
| Cell Line | Combination Agent | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination Index (CI)² |
| MCF-7 | Doxorubicin | [Insert value] | [Insert value] | [Calculate] |
| A549 | Paclitaxel | [Insert value] | [Insert value] | [Calculate] |
| HCT116 | 5-Fluorouracil | [Insert value] | [Insert value] | [Calculate] |
²Combination Index (CI) can be calculated using methods such as the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks
-
MTT assay reagents (from Protocol 1)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for this compound as described in Protocol 1.
-
Initial Drug Exposure: Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in the culture medium by a small factor (e.g., 1.5 to 2-fold).
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. If significant cell death occurs, reduce the this compound concentration. Maintain the cells at each concentration until a stable, proliferating population is established.
-
Repeat Dose Escalation: Repeat the stepwise increase in this compound concentration over several months.
-
Characterization of Resistant Line: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line to calculate the Resistance Index (RI). A significantly increased RI indicates the development of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 3: Analysis of Drug Synergy using the Combination Index (CI) Method
This protocol assesses whether the combination of this compound with another anticancer agent results in a synergistic, additive, or antagonistic effect.
Materials:
-
Cancer cell line
-
This compound and a second anticancer agent
-
MTT assay reagents (from Protocol 1)
-
Software for CI calculation (e.g., CompuSyn)
Procedure:
-
Single-Agent IC50 Determination: Determine the IC50 values for both this compound and the second drug individually as described in Protocol 1.
-
Combination Drug Treatment: Design a matrix of drug concentrations, including each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values) or at various non-constant ratios.
-
Cell Viability Assay: Perform the MTT assay as described in Protocol 1 for all single-agent and combination treatments.
-
Data Analysis and CI Calculation:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination (Fa = 1 - % viability/100).
-
Use software like CompuSyn to input the dose-effect data and calculate the Combination Index (CI) based on the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Signaling Pathway: DHFR Inhibition and Potential mTOR-Mediated Resistance
Caption: this compound inhibits DHFR, blocking DNA/RNA synthesis. mTOR signaling can promote resistance by increasing DHFR expression.
Experimental Workflow: Development of a this compound-Resistant Cell Line
Caption: Workflow for generating a this compound-resistant cell line through stepwise dose escalation.
Logical Relationship: Investigating Synergy between this compound and a Second Agent
Caption: Logical workflow for determining the synergistic, additive, or antagonistic effects of this compound with another agent.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Metoprine for the Disruption of Cell Proliferation
Application Notes and Protocols for Scientists and Drug Development Professionals
Metoprine, a lipophilic antifolate, serves as a potent tool for investigating the intricacies of cell proliferation. By primarily targeting dihydrofolate reductase (DHFR), this compound disrupts the essential folate metabolic pathway, leading to a cascade of events that culminate in cell cycle arrest and inhibition of cell growth. This guide provides detailed application notes, experimental protocols, and a summary of its mechanism of action to aid researchers in effectively using this compound for studying the disruption of cell proliferation.
Mechanism of Action: Disrupting the Engine of Cell Growth
This compound's principal mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate cycle. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] By binding to the active site of DHFR, this compound prevents the regeneration of THF, leading to a depletion of intracellular folate pools. This, in turn, inhibits the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[3][4] The resulting disruption of DNA and RNA synthesis ultimately impairs cell proliferation.[1]
Beyond its well-established role as a DHFR inhibitor, this compound is also a potent inhibitor of histamine N-methyltransferase (HMT), an enzyme involved in the degradation of histamine. This property may be relevant in specific cellular contexts but is generally considered secondary to its antiproliferative effects mediated through DHFR inhibition.
Key Signaling Pathways and Cellular Processes Affected
The inhibition of DHFR by this compound sets off a chain reaction that impacts several critical cellular pathways:
-
Folate Metabolism and Nucleotide Synthesis: This is the primary pathway affected. The disruption of THF regeneration directly halts the synthesis of purines and thymidylate, essential for DNA replication and RNA production.
-
Cell Cycle Progression: The scarcity of nucleotides, particularly thymidylate, leads to an arrest of the cell cycle, primarily at the G1/S boundary. This checkpoint ensures that cells do not enter the DNA synthesis (S) phase with an inadequate supply of building blocks.
-
Amino Acid Metabolism: THF derivatives are also involved in the metabolism of certain amino acids, such as serine and methionine. Disruption of the folate cycle can therefore have broader metabolic consequences.
The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by this compound, leading to the disruption of nucleotide synthesis.
Quantitative Data on this compound's Efficacy
While extensive, publicly available tables of this compound's IC50 values across a wide range of cancer cell lines are limited, the potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[5][6] The IC50 value is a critical parameter for comparing the efficacy of different compounds and for designing experiments.[7]
Table 1: Factors Influencing IC50 Values
| Factor | Description |
| Cell Line | Different cell lines exhibit varying sensitivities to the same compound due to genetic and metabolic differences. |
| Assay Duration | The length of exposure to the drug can significantly impact the observed IC50 value.[8] |
| Cell Density | The number of cells plated per well can influence drug efficacy.[9] |
| Assay Method | The specific proliferation assay used (e.g., MTT, XTT, resazurin) can yield different IC50 values. |
Researchers should empirically determine the optimal cell density and assay duration for their specific cell line and experimental conditions to ensure reproducible and meaningful results.[5]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cell proliferation and the cell cycle.
Protocol 1: Determining the IC50 of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][10][11]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is a 1:10 or 1:3 serial dilution.[12]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.[10]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow for determining the IC50 of this compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to the desired confluency in appropriate culture dishes or flasks.
-
Treat cells with this compound at the desired concentrations (e.g., IC50, 2x IC50) for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or store for longer periods).[14]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and generate a DNA content histogram.
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The following diagram depicts the general workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound is a valuable research tool for studying the mechanisms of cell proliferation. Its well-defined action as a DHFR inhibitor provides a clear starting point for investigating the downstream effects on nucleotide synthesis, cell cycle progression, and overall cell viability. By utilizing the protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the complex processes governing cell growth and to explore its potential in various therapeutic contexts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metyrapone in Sleep and Wakefulness Studies
*Note: The scientific literature does not contain significant research on a compound named "Metoprine" in the context of sleep and wakefulness. The available studies extensively focus on Metyrapone , a cortisol synthesis inhibitor. This document will proceed under the assumption that the user's query pertains to Metyrapone.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metyrapone is an inhibitor of the adrenal steroid synthesis enzyme 11β-hydroxylase.[1] By blocking the final step in cortisol (or corticosterone in rodents) synthesis, it is widely used to study the effects of glucocorticoid deficiency and the resulting activation of the hypothalamic-pituitary-adrenal (HPA) axis.[1] In the context of sleep and wakefulness, Metyrapone serves as a valuable pharmacological tool to investigate the role of stress hormones and the HPA axis in sleep regulation. Its administration leads to a rapid decrease in circulating glucocorticoids, which removes negative feedback on the hypothalamus and pituitary gland. This results in a compensatory increase in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) secretion.[1][2] Given that CRH is a potent wakefulness-promoting neuropeptide, Metyrapone administration generally induces an acute increase in wakefulness and a reduction in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][3]
Quantitative Data Summary
The effects of Metyrapone on sleep and wakefulness have been quantified in both preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effects of Metyrapone on Sleep-Wake Architecture in Rats
| Parameter | Dosage | Route | Key Findings | Reference |
| Wakefulness | 150 mg/kg | Injection | Immediate and prolonged increase in waking time. | [1] |
| Slow-Wave Sleep (SWS) | 150 mg/kg | Injection | Significant decrease for the first 3 hours post-injection. | [1] |
| REM Sleep | 150 mg/kg | Injection | Significant decrease for the first 5 hours post-injection. | [1] |
| Sleep Rebound | 150 mg/kg | Injection | A homeostatic compensation with SWS and REM sleep rebounds occurs after the initial sleep reduction, recovering the sleep debt. | [1] |
Table 2: Effects of Metyrapone on Sleep and Endocrine Parameters in Humans
| Subject Group | Dosage | Route | Key Sleep Findings | Key Endocrine Findings | Reference |
| Healthy Males | N/A | Oral | Pronounced reduction in slow-wave sleep; slight, nonlinear effects on REM sleep. | Significant increase in ACTH, growth hormone, progesterone, and DHEA concentrations. | [1] |
| PTSD vs. Controls | Administered until sleep onset | Oral | Increased awakenings; marked decrease in delta sleep, with a significantly greater decrease in controls than in PTSD patients. | Decreased ACTH response in PTSD subjects compared to controls; increase in 11-deoxycortisol and ACTH correlated with the decline in delta sleep. | [2] |
Signaling Pathways and Mechanisms of Action
Metyrapone's primary effect on sleep is mediated through its disruption of the HPA axis negative feedback loop. By inhibiting cortisol production, it causes a surge in hypothalamic CRH, a key regulator of arousal.
Caption: Mechanism of Metyrapone's effect on wakefulness.
Experimental Protocols
Here are detailed methodologies for key experiments involving Metyrapone to study sleep and wakefulness.
Protocol 1: Assessing Acute Effects of Metyrapone on Sleep-Wake Patterns in a Rodent Model
1. Objective: To characterize the effects of a single administration of Metyrapone on sleep-wake architecture and subsequent homeostatic sleep rebound in rats.
2. Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Supplies: Anesthesia (e.g., isoflurane), sterile surgical tools, telemetric transmitters for EEG/EMG recording.
-
Drug: Metyrapone (e.g., Sigma-Aldrich), sterile saline.
-
Equipment: Telemetry system for data acquisition, polysomnographic recording and analysis software.
3. Methodology:
-
Animal Preparation and Surgery:
-
Anesthetize rats following approved institutional protocols.
-
Surgically implant telemetric transmitters for continuous EEG and EMG monitoring. Place EEG screw electrodes over the frontal and parietal cortices and insert EMG wire electrodes into the nuchal muscles.
-
Allow animals a recovery period of at least 7-10 days.
-
-
Housing and Acclimatization:
-
House rats individually in recording chambers with a controlled 12:12 light-dark cycle and constant temperature/humidity.
-
Acclimatize animals to the recording cables and environment for at least 48 hours before baseline recordings.
-
-
Experimental Procedure:
-
Baseline Recording: Record EEG/EMG data for 24 hours to establish a stable baseline sleep-wake pattern.
-
Control Injection: On the following day, administer an intraperitoneal (i.p.) injection of sterile saline at the beginning of the light period. Record EEG/EMG for the next 24 hours.
-
Washout Period: Allow at least 48 hours for the animal to return to baseline conditions.
-
Metyrapone Injection: Administer an i.p. injection of Metyrapone (150 mg/kg) dissolved in saline.[1] Record EEG/EMG continuously for the subsequent 24-48 hours to assess immediate effects and any homeostatic rebound.
-
-
Data Analysis:
-
Manually or automatically score the EEG/EMG recordings in 10-second or 30-second epochs into three stages: Wakefulness, SWS (or NREM), and REM sleep.
-
Quantify the total time spent in each state for specific periods (e.g., hourly, 3-hour blocks, full 24-hour cycle).
-
Calculate sleep parameters such as sleep latency, bout duration, and number of stage transitions.
-
Compare the data from the Metyrapone condition to the saline control and baseline conditions using appropriate statistical tests (e.g., ANOVA, t-tests).
-
Protocol 2: Investigating the Impact of Metyrapone on Delta Sleep in Human Subjects
1. Objective: To assess the effect of HPA axis stimulation via Metyrapone on slow-wave (delta) sleep and its correlation with endocrine responses.[2]
2. Materials:
-
Subjects: Healthy volunteers or specific patient cohorts (e.g., individuals with PTSD) and matched controls.[2] All participants should be screened for sleep disorders and contraindications to Metyrapone.
-
Drug: Metyrapone tablets (oral administration).
-
Equipment: Polysomnography (PSG) recording system (EEG, EOG, EMG), equipment for blood sampling (catheter, collection tubes), centrifuge, assay kits for ACTH and 11-deoxycortisol.
3. Methodology:
-
Screening and Adaptation:
-
Conduct a thorough medical and psychological screening of all potential participants.
-
Have participants spend at least one adaptation night in the sleep laboratory to acclimate to the environment and PSG equipment.
-
-
Experimental Procedure (within-subject design):
-
Baseline Night: Conduct a full night of PSG recording to establish baseline sleep parameters. The following morning, collect a baseline blood sample.[2]
-
Metyrapone Administration Day: On the subsequent day, administer Metyrapone orally. The protocol may involve repeated doses (e.g., every 4 hours) during the waking day, ceasing at the participant's habitual bedtime.[2]
-
Experimental Night: Conduct a second full night of PSG recording following Metyrapone administration.
-
Post-Metyrapone Blood Draw: The morning after the experimental night, collect blood samples to measure the endocrine response (ACTH and 11-deoxycortisol).[2]
-
-
Data Analysis:
-
Score the PSG recordings according to standard criteria (e.g., AASM guidelines) to determine time in each sleep stage.
-
Perform a quantitative analysis of the EEG signal to measure delta wave power/amplitude during NREM sleep.[2]
-
Analyze blood samples to determine hormone concentrations.
-
Compare sleep variables (especially total delta sleep and number of awakenings) and hormone levels between the baseline and experimental nights using paired statistical tests.[2]
-
Use correlation analysis to determine the association between the change in delta sleep and the magnitude of the endocrine response.[2]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical study investigating Metyrapone.
Caption: General workflow for a preclinical Metyrapone sleep study.
References
Application Notes and Protocols for Measuring Metoprine-Induced Changes in Brain Histamine Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprine is a potent inhibitor of histamine N-methyltransferase (HMT), the primary enzyme responsible for the metabolic degradation of histamine in the central nervous system.[1][2][3] By inhibiting HMT, this compound effectively increases the concentration of histamine in the brain.[4][5][6] This characteristic makes this compound a valuable pharmacological tool for investigating the role of the brain histaminergic system in various physiological and pathological processes. These application notes provide detailed protocols for administering this compound to rodents and subsequently measuring the induced changes in brain histamine levels using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Signaling Pathway of this compound Action
This compound readily crosses the blood-brain barrier and exerts its effect by directly inhibiting the enzymatic activity of HMT. This inhibition prevents the conversion of histamine to its inactive metabolite, tele-methylhistamine. The resulting accumulation of histamine in the synaptic cleft and extracellular space enhances histaminergic neurotransmission.
Caption: Mechanism of this compound action on brain histamine levels.
Data Presentation
The following tables summarize the quantitative effects of this compound on brain histamine and its metabolite, as reported in rodent studies.
Table 1: Effect of this compound on Brain tele-methylhistamine (t-MH) Levels and HMT Activity in Rats
| This compound Dose (mg/kg, i.p.) | Reduction in Brain t-MH Levels (%) | Inhibition of HMT Activity (%) | Time Post-Administration (hours) |
| 5 - 30 | ~75% | 70 - 90% | 4 |
Data extracted from studies on albino rats.[1][2]
Table 2: this compound-Induced Increase in Histamine Content in Various Rat Brain Regions
| Brain Region | This compound Dose (mg/kg, i.p.) |
| Cortex | 20 |
| Striatum | 20 |
| Thalamus | 20 |
| Hypothalamus | 20 |
| Hippocampus | 20 |
This table indicates the brain regions where a significant increase in histamine content was observed following this compound administration in rats.[5][6]
Table 3: Effect of this compound on Histamine Levels in the Hippocampus of Wistar Rats
| Treatment | Time Post-Administration (hours) |
| Saline (2 mL/kg, i.p.) | 1 |
| This compound (10 mg/kg, i.p.) | 1 |
| Saline (2 mL/kg, i.p.) | 5 |
| This compound (10 mg/kg, i.p.) | 5 |
A study using a colorimetric competitive ELISA kit demonstrated increased histamine levels in the hippocampus of Wistar rats 1 hour after this compound administration.[7]
Experimental Protocols
The following are detailed protocols for the in vivo measurement of this compound-induced changes in brain histamine levels.
Protocol 1: Administration of this compound to Rodents
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Vortex mixer
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a mouse weighing 25g, to inject a volume of 0.1 mL, the concentration would be 2.5 mg/mL).
-
Ensure complete dissolution, using a vortex mixer if necessary. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh the animal accurately to determine the correct volume of this compound solution to inject.
-
Gently restrain the animal. For i.p. injection in mice, hold the animal by the scruff of the neck to expose the abdomen. For rats, appropriate restraint techniques should be used.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: In Vivo Microdialysis for Brain Histamine Sampling
This protocol describes the use of in vivo microdialysis to sample extracellular histamine from a specific brain region in a freely moving rodent.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or linear)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Tubing and connectors
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and mount it in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, hypothalamus, or striatum).
-
Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.
-
Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the histamine levels in the dialysate to reach a baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials, often containing a small amount of acid to stabilize the histamine.
-
After collecting baseline samples, administer this compound (as per Protocol 1).
-
Continue collecting dialysate fractions for the desired duration to monitor the time-course of histamine level changes.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
Protocol 3: Quantification of Histamine by HPLC with Fluorescence Detection
This protocol details the analysis of histamine in microdialysate samples using reversed-phase HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 3.5 µm particle size, 3.0 x 150 mm)
-
Mobile phase: Methanol and phosphate buffer (pH 3.5)
-
Histamine standards
-
Derivatization reagent: o-phthalaldehyde (OPA) solution
-
Autosampler vials
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of histamine standards of known concentrations in aCSF.
-
Thaw the collected microdialysate samples.
-
-
Pre-column Derivatization:
-
In an autosampler vial, mix a small volume of the sample or standard with the OPA derivatization reagent. The reaction is typically fast and can be performed at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient or isocratic elution with a mobile phase consisting of methanol and a phosphate buffer to separate the histamine-OPA derivative from other components in the sample.
-
Set the fluorescence detector to an excitation wavelength of approximately 345 nm and an emission wavelength of approximately 445 nm.
-
-
Data Analysis:
-
Identify the histamine peak based on the retention time of the histamine standards.
-
Quantify the histamine concentration in the samples by comparing the peak area or height to the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from this compound administration to data analysis.
Caption: Workflow for measuring this compound-induced changes in brain histamine.
References
- 1. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a histamine N-methyltransferase inhibitor, attenuates methamphetamine-induced hyperlocomotion via activation… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound induced behavioral modifications and brain regional histamine increase in WAG/Rij and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to mitigate Metoprine-induced CNS and hematological toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating Central Nervous System (CNS) and hematological toxicities associated with Metoprine in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hematological toxicity?
A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and thymidylates, which are crucial for DNA and RNA synthesis.[1] Inhibition of DHFR disrupts the folate metabolic pathway, leading to a deficiency in tetrahydrofolate (THF). This deficiency particularly affects rapidly dividing cells, such as hematopoietic stem cells in the bone marrow, resulting in myelosuppression. This can manifest as leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[2]
Q2: How can this compound-induced hematological toxicity be mitigated?
A2: Co-administration of folinic acid (leucovorin) can effectively rescue cells from the antifolate effects of this compound.[3] Folinic acid is a reduced form of folic acid that can be converted to THF without the need for DHFR, thereby bypassing the enzymatic block induced by this compound and replenishing the THF pool necessary for nucleotide synthesis.[4]
Q3: What is the mechanism behind this compound-induced CNS toxicity?
A3: this compound is also a potent inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for histamine degradation in the central nervous system.[1][5] By inhibiting HNMT, this compound increases the levels of histamine in the brain.[6] This elevated histamine can lead to a range of CNS effects by interacting with histamine receptors, primarily H1 and H2 receptors.[5][7]
Q4: Are there strategies to mitigate the CNS effects of this compound?
A4: The CNS effects are a direct consequence of this compound's mechanism of action on histamine metabolism. While there are no established "rescue" agents for this specific toxicity, understanding the dose-response relationship is crucial.[6] Lowering the dose of this compound may reduce the severity of CNS side effects. Additionally, preclinical studies suggest that blockade of H1 receptors can attenuate some of the behavioral effects of increased brain histamine.[5] However, this approach may also counteract some of the intended effects of this compound, depending on the research context.
Q5: Can I use standard methotrexate rescue protocols for this compound?
A5: While the principle of folinic acid rescue is the same for both methotrexate and this compound, direct extrapolation of protocols should be done with caution. This compound has a very long half-life (approximately 216 hours), which may necessitate a more prolonged folinic acid rescue regimen compared to methotrexate.[2] It is crucial to monitor hematological parameters closely and adjust the folinic acid dosage and duration accordingly.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematological Toxicity (Leukopenia/Thrombocytopenia)
Possible Cause:
-
Inadequate folinic acid rescue dosage or duration.
-
Individual subject variability in this compound metabolism or folate pathway genetics.
-
Underestimation of this compound's long half-life.
Troubleshooting Steps:
-
Review Folinic Acid Protocol: Ensure the dose and duration of folinic acid rescue are adequate, considering this compound's long half-life. It is advisable to continue rescue until blood counts recover.
-
Monitor Blood Counts Frequently: Implement daily complete blood counts (CBCs) to track the nadir and recovery of white blood cells and platelets.
-
Increase Folinic Acid Dose: If significant myelosuppression is observed, consider increasing the dose or frequency of folinic acid administration.
-
Supportive Care: In cases of severe neutropenia or thrombocytopenia, consider supportive care measures such as granulocyte-colony stimulating factor (G-CSF) or platelet transfusions, as per institutional guidelines.
Issue 2: Severe or Unmanageable CNS Toxicity (e.g., Sedation, Dizziness, Ataxia)
Possible Cause:
-
This compound dose is too high for the individual subject.
-
Synergistic effects with other centrally-acting agents.
-
Individual differences in histamine receptor sensitivity or expression.
Troubleshooting Steps:
-
Dose Reduction: The most direct way to mitigate CNS toxicity is to reduce the dose of this compound in subsequent experiments.
-
Evaluate Concomitant Medications: Review all other administered compounds for potential CNS-depressant effects that could be potentiated by this compound.
-
Behavioral Monitoring: Implement a standardized behavioral assessment protocol to quantify the severity of CNS effects at different this compound doses.
-
Consider H1 Receptor Antagonists (Preclinical): In animal models, pre-treatment with an H1 receptor antagonist may attenuate some of the CNS effects.[8] However, this may interfere with the experimental goals.
Data on this compound-Induced Toxicity
Disclaimer: Quantitative data on this compound-induced toxicity from clinical trials is limited. The following tables are compiled from available preclinical and early-phase clinical data and should be interpreted with caution.
Table 1: Hematological Toxicity of this compound (Illustrative)
| Toxicity Grade | Leukopenia (WBC < 4.0 x 10⁹/L) | Thrombocytopenia (Platelets < 150 x 10⁹/L) |
| Mild | Observed in a significant portion of subjects without leucovorin rescue. | Frequently reported dose-limiting toxicity without leucovorin. |
| Moderate | Can be severe without adequate rescue. | Can be severe without adequate rescue. |
| Severe | Mitigated with folinic acid (leucovorin) rescue. | Mitigated with folinic acid (leucovorin) rescue. |
Note: Specific percentages are not available in the reviewed literature. The severity is dose-dependent.
Table 2: CNS Toxicity of this compound (Illustrative)
| CNS Side Effect | Reported Incidence (Dose-Dependent) |
| Dizziness | Common |
| Sedation/Drowsiness | Common |
| Headache | Reported |
| Ataxia | Can occur at higher doses |
Experimental Protocols
Protocol 1: In Vitro Assessment of Folinic Acid Rescue from this compound-Induced Myelosuppression
Objective: To determine the effective concentration of folinic acid required to rescue hematopoietic progenitor cells from this compound-induced cytotoxicity.
Methodology:
-
Cell Culture: Culture human or murine hematopoietic progenitor cells (e.g., CD34+ cells or a suitable cell line) in appropriate cytokine-supplemented media.
-
Drug Treatment: Plate cells at a known density and treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM).
-
Folinic Acid Rescue: To parallel wells, add a range of folinic acid concentrations (e.g., 10 nM to 10 µM) 4 hours after this compound administration.
-
Incubation: Incubate cells for a period that allows for multiple cell divisions (e.g., 7-14 days).
-
Assessment of Myelosuppression:
-
Colony-Forming Unit (CFU) Assay: Plate treated cells in semi-solid media and count the number of colonies (e.g., CFU-GM, BFU-E) after 14 days to assess the survival and proliferation of progenitor cells.[9]
-
Cell Viability Assay: Use a colorimetric (e.g., MTT) or fluorescence-based (e.g., Calcein AM/Ethidium Homodimer) assay to determine cell viability at earlier time points.
-
-
Data Analysis: Plot cell viability or colony number against folinic acid concentration for each this compound concentration to determine the EC50 for rescue.
Protocol 2: In Vivo Assessment of this compound-Induced Neurotoxicity in a Rodent Model
Objective: To characterize the dose-dependent CNS effects of this compound and evaluate potential mitigation strategies.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses.
-
Behavioral Assessments: Conduct a battery of behavioral tests at specified time points after drug administration to assess various aspects of CNS function:
-
Open Field Test: To measure locomotor activity and exploratory behavior.[2]
-
Rotarod Test: To assess motor coordination and balance.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
-
Neurochemical Analysis: At the end of the study, collect brain tissue to measure histamine and other neurotransmitter levels using techniques like HPLC or mass spectrometry.
-
Data Analysis: Analyze the behavioral data to determine the dose-response relationship for each observed CNS effect. Correlate behavioral changes with neurochemical alterations.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits DHFR, blocking the folate pathway and cell proliferation.
Caption: this compound inhibits HNMT, increasing histamine levels and causing CNS effects.
Caption: Workflow for assessing this compound's hematological toxicity in vitro.
Caption: Workflow for assessing this compound's neurotoxicity in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The blockade of H1 receptors attenuates the suppression of feeding and diuresis induced by inhibition of histamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antiamnesic effect of this compound and of selective histamine H(1) receptor agonists in a modified mouse passive avoidance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metoprine Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize metoprine dosage and minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its main off-target effect?
A1: this compound's primary on-target mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA and RNA synthesis.[1][2] This inhibition leads to decreased cellular proliferation. However, this compound also exhibits a significant off-target effect by inhibiting histamine-N-methyltransferase (HNMT), an enzyme responsible for histamine degradation.[3] This can lead to elevated histamine levels and associated physiological effects.
Q2: What is the known IC50 value for this compound's off-target inhibition of HNMT?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against histamine-N-methyltransferase (HNMT) is approximately 66.66 nM.
Q3: Why is it critical to determine the IC50 for both on-target (DHFR) and off-target (HNMT) activity?
A3: Determining the IC50 for both DHFR and HNMT is essential for establishing a selectivity window. The goal is to use a this compound concentration that effectively inhibits DHFR while having minimal impact on HNMT activity. A larger ratio of HNMT IC50 to DHFR IC50 indicates a better therapeutic window with fewer off-target effects.
Q4: What are some common in vitro assays to assess the on-target and off-target effects of this compound?
A4: To assess on-target effects, a DHFR inhibition assay is used. For off-target effects, an HNMT inhibition assay is employed. To measure the overall impact on cell health and proliferation, cell viability assays such as MTT or MTS assays are commonly performed.
Q5: What are the typical signs of off-target toxicity from this compound in preclinical studies?
A5: Off-target effects of this compound can manifest as hematological, neurological, and gastrointestinal side effects. Common observations include nausea, vomiting, and leukopenia (a decrease in white blood cells).
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in DHFR Inhibition Assay
| Problem | Possible Cause | Solution |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Reagent degradation | - Use calibrated pipettes and proper technique.- Ensure precise timing for all steps.- Prepare fresh reagents and store them correctly. |
| No inhibition observed | - Incorrect this compound concentration- Inactive enzyme | - Verify the concentration range of this compound.- Use a positive control (e.g., methotrexate) to confirm enzyme activity. |
| Unexpectedly high IC50 value | - Suboptimal assay conditions (pH, temperature)- Presence of interfering substances in the sample | - Optimize assay buffer pH and maintain consistent temperature.- Run a vehicle control to check for solvent effects. |
Guide 2: High Background Signal in HNMT Inhibition Assay
| Problem | Possible Cause | Solution |
| High fluorescence in "no enzyme" control wells | - Contamination of reagents with fluorescent compounds- Autofluorescence of this compound at high concentrations | - Use high-purity reagents and solvents.- Run a spectral scan of this compound to check for intrinsic fluorescence at the assay wavelengths. Subtract background fluorescence from all wells. |
| Signal drift over time | - Temperature fluctuations- Photobleaching of the fluorescent product | - Use a temperature-controlled plate reader.- Minimize exposure of the plate to light before and during reading. |
Guide 3: Discrepancies Between Cell Viability Assays and Enzyme Inhibition Assays
| Problem | Possible Cause | Solution |
| Potent DHFR inhibition but low cytotoxicity | - Cell line may have mechanisms of resistance (e.g., increased folate uptake).- Short drug incubation time. | - Use a panel of cell lines with varying sensitivities.- Increase the duration of this compound exposure in the cell viability assay. |
| High cytotoxicity at concentrations with low enzyme inhibition | - this compound may have other, unidentified off-target effects.- The cytotoxic effect is not directly related to DHFR or HNMT inhibition. | - Perform broader kinase profiling or other off-target screening assays.- Investigate alternative cell death pathways. |
Experimental Protocols & Data
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| Histamine-N-methyltransferase (HNMT) | IC50 | 66.66 nM | |
| Dihydrofolate Reductase (DHFR) | IC50 | To be determined experimentally | |
| In vivo (Mouse/Rat) | LD50 | To be determined experimentally |
Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be measured by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH
-
Dihydrofolic acid (DHF)
-
This compound (and other test compounds)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DHFR assay buffer.
-
In a 96-well plate, add DHFR enzyme to each well.
-
Add the this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of NADPH and DHF to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Protocol 2: Histamine-N-methyltransferase (HNMT) Inhibition Assay
This protocol is based on a fluorometric method.
Principle: HNMT methylates histamine using S-adenosyl-L-methionine (SAM) as a methyl donor. The product can be measured using a fluorescent probe.
Materials:
-
Recombinant human HNMT enzyme
-
HNMT assay buffer
-
Histamine
-
S-adenosyl-L-methionine (SAM)
-
Fluorescent probe that reacts with the methylated product
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
Add HNMT enzyme, histamine, and SAM to each well of a 96-well plate.
-
Add the this compound dilutions or vehicle control.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the fluorescent probe according to the manufacturer's instructions.
-
Incubate to allow for the fluorescent signal to develop.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Protocol 3: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan, which can be solubilized and quantified.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound's dual inhibition of DHFR and HNMT pathways.
Caption: Workflow for optimizing this compound dosage.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
Technical Support Center: Navigating Metoprine's Long Half-Life in Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the long half-life of Metoprine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed methodologies for common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a lipophilic small molecule that functions as a dual inhibitor of two key enzymes: Dihydrofolate Reductase (DHFR) and Histamine N-methyltransferase (HNMT).[1][2] Its ability to readily cross the blood-brain barrier has made it a valuable tool in both oncology and neuroscience research.
-
Dihydrofolate Reductase (DHFR): As a DHFR inhibitor, this compound disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. This inhibition ultimately interferes with DNA synthesis and cell proliferation, forming the basis of its potential as an anticancer agent.
-
Histamine N-methyltransferase (HNMT): By inhibiting HNMT, this compound prevents the degradation of histamine, leading to increased histamine levels, particularly in the brain. This property is leveraged in neurological research to study the roles of histamine in various physiological and pathological processes.
Q2: What is the reported half-life of this compound and why is it a concern in experimental design?
This compound exhibits a notably long terminal half-life, which has been reported to be approximately 10 days (240 hours) in humans.[2] This extended half-life presents several challenges in experimental design and data interpretation:
-
Compound Accumulation: In long-term in vitro cell culture experiments, the long half-life can lead to significant compound accumulation within cells and culture media, potentially resulting in unintended off-target effects and cellular toxicity.
-
Extended Washout Periods: For in vivo studies, particularly crossover designs, a prolonged washout period is necessary to ensure complete elimination of the drug before the administration of a subsequent treatment. Inadequate washout can lead to carry-over effects, confounding the study results.
-
Difficulty in Achieving Steady State: In continuous dosing studies, reaching a steady-state concentration can take a considerable amount of time, complicating the assessment of dose-response relationships.
-
Cumulative Toxicity: The slow clearance of this compound can contribute to cumulative toxicity, even at doses that are well-tolerated in short-term studies.
Q3: How do I calculate an adequate washout period for this compound in my experiments?
A general rule of thumb for determining a sufficient washout period is to allow for at least 5-10 half-lives of the drug to elapse. This ensures that more than 99% of the drug has been eliminated from the system. Given this compound's long half-life, this can translate to a significant duration.
-
In Vitro Washout: For cell-based assays, a simple media change is often insufficient. It is recommended to perform multiple washes with fresh media over an extended period. The exact duration should be empirically determined, but starting with a washout period of at least 5 times the estimated cellular half-life is a reasonable approach.
-
In Vivo Washout: In animal studies, the washout period should be calculated based on the terminal half-life of this compound in the specific species being used. It is crucial to consult pharmacokinetic data for the relevant species. For a drug with a 10-day half-life, a washout period of 50 to 100 days would be theoretically required.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 / Ki | Reference |
| HNMT | Human | Enzymatic | Ki: 91 nM | [1] |
| HNMT | Human | Enzymatic | IC50: 66.66 nM | [2] |
Table 2: Comparative Pharmacokinetics of this compound (Illustrative)
| Species | Dosing Route | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | Oral | ~10 days | - | - | [2] |
| Rat | - | - | - | - | - |
| Mouse | - | - | - | - | - |
| Dog | - | - | - | :--- | - |
| Monkey | - | - | - | - | - |
Note: Comprehensive, directly comparable pharmacokinetic data for this compound across multiple preclinical species is limited in publicly available literature. The values for preclinical species are left blank as they could not be definitively sourced. Researchers should perform pharmacokinetic studies in their chosen animal model to determine these parameters accurately.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Off-Target Effects in Long-Term Cell-Based Assays
Possible Cause: Accumulation of this compound in the cell culture system due to its long half-life.
Troubleshooting Steps:
-
Verify Compound Stability: First, ensure that the observed effects are not due to the degradation of this compound in the culture media over time. Analyze the stability of this compound in your specific media conditions using methods like HPLC.
-
Implement a Rigorous Washout Protocol: When studying the reversal of this compound's effects, a simple media change is insufficient. Implement a washout procedure involving multiple washes with fresh, pre-warmed media. For example, wash the cells three times with a large volume of media, followed by an incubation in fresh media for a period equivalent to at least one cellular half-life of the compound before assessing the reversal of the phenotype.
-
Reduce Dosing Frequency: In long-term experiments, consider reducing the frequency of this compound administration to prevent excessive accumulation. For example, instead of daily dosing, a less frequent dosing schedule could be explored.
-
Monitor Intracellular Concentrations: If feasible, use analytical techniques such as LC-MS/MS to measure the intracellular concentration of this compound over time. This will provide direct evidence of compound accumulation and help in optimizing dosing and washout protocols.
-
Consider Off-Target Screening: If unexpected phenotypes are observed, it may be necessary to perform off-target screening to identify other potential molecular targets of this compound at the accumulated concentrations.
Issue 2: Inconsistent or Unreliable Results in DHFR/HNMT Inhibition Assays
Possible Cause: Issues with the assay protocol, reagent stability, or data analysis.
Troubleshooting Steps:
-
Reagent Quality and Storage: Ensure that all assay components, especially the enzymes (DHFR, HNMT), substrates (dihydrofolate, histamine), and cofactors (NADPH, S-adenosylmethionine), are of high quality and have been stored correctly according to the manufacturer's instructions.
-
Enzyme Activity Control: Always include a positive control with a known inhibitor (e.g., methotrexate for DHFR, amodiaquine for HNMT) and a negative control (vehicle only) to validate the assay performance.
-
Linear Range of the Assay: Determine the linear range of your assay with respect to both time and enzyme concentration. Ensure that your measurements are taken within this linear range to obtain accurate kinetic data.
-
Substrate and Cofactor Concentrations: Use substrate and cofactor concentrations that are appropriate for the specific assay and enzyme kinetics. For Ki determination, it is important to use substrate concentrations around the Km value.
-
Data Analysis: Use appropriate software for fitting the dose-response curves and calculating IC50 or Ki values. Ensure that the data points are well-distributed around the IC50 value for accurate determination.
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of this compound against DHFR.
Materials:
-
Recombinant DHFR enzyme (from the species of interest)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 100-200 µM)
-
DHFR enzyme solution
-
This compound dilution or vehicle control (e.g., DMSO)
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate solution (final concentration typically around the Km value).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity (rate of absorbance change) for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Protocol 2: Histamine N-methyltransferase (HNMT) Inhibition Assay
This protocol describes a general method for measuring the inhibition of HNMT by this compound using a radiometric assay.
Materials:
-
Recombinant HNMT enzyme (from the species of interest)
-
Histamine
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In microcentrifuge tubes, add the following:
-
Assay Buffer
-
Histamine solution
-
HNMT enzyme solution
-
This compound dilution or vehicle control
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a basic solution like 1M NaOH).
-
Extract the radiolabeled product (³H-methylhistamine) using an organic solvent (e.g., a chloroform/isopropanol mixture).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data as described for the DHFR assay.
Signaling Pathways and Experimental Workflows
Caption: Dihydrofolate Reductase (DHFR) signaling pathway and its inhibition by this compound.
Caption: Histamine N-methyltransferase (HNMT) pathway and its inhibition by this compound.
Caption: Generalized experimental workflows for in vitro and in vivo studies with this compound.
References
Managing Metoprine Stability and Degradation in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability and degradation of Metoprine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. As a 2,4-diaminopyrimidine derivative, this compound is susceptible to hydrolytic and oxidative degradation. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can accelerate these degradation processes. Exposure to UV light may also induce photodegradation.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on its chemical structure, which is analogous to other 2,4-diaminopyrimidine compounds like Pyrimethamine, the main degradation pathways for this compound are expected to be:
-
Hydrolysis: The amino groups on the pyrimidine ring can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of oxo-substituted pyrimidines.
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of oxidation products.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can cause the breakdown of the molecule.
Q3: What are the recommended storage conditions for this compound aqueous solutions?
A3: To ensure the stability of this compound in aqueous solutions for experimental use, it is recommended to:
-
Control pH: Maintain the pH of the solution within a stable range, which for similar compounds is often near neutral or slightly acidic.
-
Refrigerate or Freeze: Store solutions at low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize the rate of degradation.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: For optimal results, it is always best to use freshly prepared solutions.
Q4: I am observing a loss of potency in my this compound solution. What could be the cause?
A4: A loss of potency is likely due to the chemical degradation of this compound. To troubleshoot this, consider the following:
-
Review your solution preparation and storage: Were the pH, temperature, and light exposure controlled as recommended?
-
Consider the age of the solution: Older solutions are more likely to have undergone degradation.
-
Check for contamination: Microbial or chemical contamination could also contribute to the degradation of the compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Precipitation in aqueous solution | This compound has limited aqueous solubility. The concentration may be too high for the chosen solvent system. The pH of the solution may be affecting solubility. | Use a co-solvent such as DMSO or ethanol to prepare a stock solution before diluting with an aqueous buffer. Adjust the pH of the aqueous solution. Ensure the final concentration is within the known solubility limits. |
| Inconsistent experimental results | Degradation of this compound in the working solution. Inaccurate initial concentration due to improper dissolution or storage. | Prepare fresh working solutions for each experiment. Validate the concentration of your stock solution using a stability-indicating analytical method (e.g., HPLC-UV). Ensure consistent storage conditions for all solutions. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. Contamination of the sample or mobile phase. | Conduct a forced degradation study to identify potential degradation products. Ensure the purity of your this compound standard and the cleanliness of your analytical system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV or LC-MS to observe the degradation of this compound and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between this compound and all degradation peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Degradation of this compound, formation of hydrolytic products. |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 hours | Significant degradation of this compound, formation of hydrolytic products. |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Formation of N-oxides or other oxidation products. |
| Thermal | 60°C | 48 hours | Potential for degradation, dependent on the solid-state stability of this compound. |
| Photochemical | 1.2 million lux hours | Variable | Formation of photodegradation products. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Welcome to the technical support center for Metoprine-related research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential pitfalls in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By mimicking the substrate dihydrofolate (DHF), it binds to the enzyme's active site, preventing the conversion of DHF to the biologically active tetrahydrofolate (THF).[1] THF is a crucial cofactor for the synthesis of purines, thymidylate, and some amino acids, meaning its depletion disrupts DNA and RNA synthesis, ultimately impairing cell proliferation.[1]
Q2: Does this compound have other known biological activities?
A2: Yes, this compound is also a potent inhibitor of histamine-N-methyltransferase (HNMT), the primary enzyme responsible for degrading histamine in the central nervous system.[1][3][4] This inhibition leads to an increase in brain histamine levels.[5][6] Researchers, particularly in neurobiology, must consider this dual activity, as observed effects could be due to either DHFR inhibition, HNMT inhibition, or both.[1][5]
Q3: What makes this compound different from other DHFR inhibitors like Methotrexate?
A3: this compound was developed as a lipid-soluble antifolate.[1][7] Its lipophilicity allows it to readily cross cell membranes and the blood-brain barrier, unlike Methotrexate, which typically requires carrier-mediated transport.[1][2] This property leads to wide tissue distribution, especially in the brain.[1]
Q4: My cells are showing higher-than-expected toxicity or off-target effects. What could be the cause?
A4: Several factors could contribute to this:
-
High Lipophilicity & Retention: this compound's lipid-soluble nature can lead to accumulation in tissues and a long biological half-life, which was a significant factor in the toxicity observed in early clinical trials.[1]
-
Folate Levels in Media: Standard cell culture media often contains high levels of folic acid. If your experiment aims to assess the antifolate activity of this compound, this exogenous folate can interfere with the results. Consider using folate-depleted media.
-
Dual Inhibition: The observed toxicity may not solely be from DHFR inhibition. The effects of increased histamine levels due to HNMT inhibition should be considered, especially in in vivo or complex cellular models.[1]
Q5: I am observing inconsistent results in my cell-based assays. What should I check?
A5: Inconsistency can often be traced back to compound preparation and handling:
-
Solubility Issues: this compound can be difficult to dissolve. Ensure your stock solution is fully solubilized; sonication may be required.[3][4] Precipitation of the compound upon dilution into aqueous culture media is a common pitfall.
-
Stock Solution Stability: Prepare fresh dilutions for your experiments. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to DHFR inhibitors. Confirm the sensitivity of your specific cell line with a dose-response experiment.
Troubleshooting Guides
Problem: Low or No Efficacy in an In Vitro Antifolate Assay
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the purity and integrity of your this compound stock. If possible, confirm its activity using a cell-free DHFR enzyme inhibition assay. |
| High Folate in Media | The therapeutic efficacy of this compound can be decreased by folic acid.[8] Switch to a low-folate or folate-free medium (e.g., RPMI 1640 without folic acid) supplemented with dialyzed fetal bovine serum to accurately assess antifolate effects. |
| Cellular Resistance | The target cells may have intrinsic or acquired resistance to DHFR inhibitors.[9][10] This can be due to DHFR gene amplification or mutations. Consider using a different, more sensitive cell line or performing molecular analysis to check for resistance mechanisms. |
| Incorrect Dosage | Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to determine the effective concentration range for your specific cell line and experimental conditions. |
Problem: Compound Precipitation in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound is sparingly soluble in water. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4][11] |
| Precipitation upon Dilution | When diluting the DMSO stock into aqueous media, do not exceed a final DMSO concentration of 0.1-0.5% as higher concentrations can be toxic to cells and cause the compound to crash out. Add the stock solution to the media while vortexing to ensure rapid mixing. |
| Buffer Incompatibility | Ensure the pH and composition of your final assay buffer are compatible with this compound. Test solubility in a small volume of the final buffer before proceeding with the full experiment. For in vivo studies, specific formulations with PEG300, Tween-80, or corn oil may be necessary.[3][11] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | [2] |
| Molecular Formula | C₁₁H₁₀Cl₂N₄ | [2] |
| Molecular Weight | 269.13 g/mol | [2] |
| Synonyms | DDMP, BW-197U, Methodichlorophen, NSC-19494 | [1][2] |
| Primary Target | Dihydrofolate Reductase (DHFR) | [1][7] |
| Secondary Target | Histamine N-methyltransferase (HNMT) | [1][3] |
| Key Feature | Lipid-soluble, crosses blood-brain barrier | [2][7] |
Table 2: Solubility and Stock Preparation
| Solvent | Concentration | Notes |
| DMSO | ≥ 4 mg/mL (14.86 mM) | Sonication and warming may be required to fully dissolve.[4][11] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (7.73 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3][11] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (7.73 mM) | 10% DMSO, 90% Corn Oil.[3][11] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 6-12 months | Aliquot to avoid freeze-thaw cycles.[3][4] |
Experimental Protocols & Visualizations
Protocol: Cell Viability (MTT) Assay for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations of the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2X this compound working solutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Diagram: this compound's Mechanism of Action via DHFR Inhibition
This diagram illustrates the metabolic pathway inhibited by this compound.
Diagram: Troubleshooting Unexpected Cytotoxicity
This flowchart provides a logical path for diagnosing unexpected or excessive cytotoxicity in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H10Cl2N4 | CID 24466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histamine Receptor | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound, a histamine N-methyltransferase inhibitor, attenuates methamphetamine-induced hyperlocomotion via activation of histaminergic neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Improving the therapeutic index of Metoprine in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the therapeutic index of Metoprine in combination therapies. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lipophilic antifolate drug that primarily acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] By mimicking the substrate dihydrofolate (DHF), this compound binds to the active site of DHFR, preventing the conversion of DHF to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA and RNA synthesis.[1] Inhibition of DHFR disrupts these processes, leading to impaired cell proliferation, which is the basis for its investigation as an anticancer agent.[1]
Q2: What is the secondary mechanism of action of this compound?
A2: In addition to its primary role as a DHFR inhibitor, this compound also inhibits histamine-N-methyltransferase (HNMT), an enzyme responsible for the degradation of histamine in the brain.[1] This inhibition leads to an increase in brain histamine levels, which has been explored for its potential effects on neurological functions.[1] When designing experiments, it is crucial to consider this secondary mechanism, as it may contribute to off-target effects or unexpected biological responses.
Q3: What are the main challenges in achieving a favorable therapeutic index with this compound?
A3: The clinical application of this compound has been limited by several factors that contribute to a narrow therapeutic index. These include:
-
Significant Toxicity: this compound can cause a range of side effects, including hematological (leukopenia, thrombocytopenia), neurological, cutaneous, and gastrointestinal issues.[1]
-
Long Half-Life: The drug has a long half-life in humans, which can lead to prolonged exposure and an increased risk of toxicity.[1]
-
Drug Resistance: Cancer cells can develop resistance to this compound through various mechanisms, such as impaired drug transport into the cell.
Q4: How can combination therapies theoretically improve the therapeutic index of this compound?
A4: Combination therapies aim to enhance the therapeutic effects of this compound while minimizing its toxicity. This can be achieved through:
-
Synergistic Efficacy: Combining this compound with another agent that targets a different but complementary pathway can lead to a greater-than-additive therapeutic effect, allowing for lower, less toxic doses of each drug.
-
Toxicity Mitigation: A second agent can be used to specifically counteract the toxic side effects of this compound. A common strategy for DHFR inhibitors is the use of leucovorin (folinic acid) as a "rescue" agent to replenish the folate pool in normal cells, thereby reducing toxicity.
-
Overcoming Resistance: A combination agent may be able to circumvent the resistance mechanisms that cancer cells develop against this compound.
Troubleshooting Experimental Issues
Q1: I am observing high levels of cytotoxicity in my non-cancerous control cell lines when treated with this compound. What could be the cause and how can I address this?
A1: High toxicity in normal cells is a known challenge with this compound due to its non-selective inhibition of DHFR.
-
Troubleshooting Steps:
-
Dose-Response Curve: Ensure you have established a precise dose-response curve for this compound in your specific control cell line to identify the minimum toxic concentration.
-
Leucovorin Rescue: Consider co-administering leucovorin (folinic acid). Leucovorin can bypass the DHFR block and provide reduced folates to the cells, mitigating the toxic effects. You will need to optimize the concentration and timing of leucovorin administration to protect normal cells without compromising the anti-cancer efficacy of this compound.
-
Exposure Time: The long half-life of this compound can lead to cumulative toxicity. Experiment with shorter exposure times or washout periods to see if toxicity in normal cells can be reduced while maintaining an effect on cancer cells.
-
Q2: My in vitro combination therapy experiments with this compound are showing antagonistic or only additive effects, not the synergy I expected. What are some potential reasons and solutions?
A2: A lack of synergy can arise from several experimental factors.
-
Troubleshooting Steps:
-
Dosing Ratios: The synergistic effect of a drug combination is often highly dependent on the dose ratio of the two agents. Perform a checkerboard analysis with a wide range of concentrations for both this compound and the combination drug to identify the optimal ratio for synergy.
-
Mechanism of Action: Re-evaluate the mechanisms of action of the two drugs. If they target the same pathway in a way that is not complementary, you may not observe synergy. Consider combining this compound with a drug that targets a completely different but critical pathway for cancer cell survival.
-
Scheduling of Administration: The order and timing of drug administration can be critical. Experiment with sequential versus simultaneous administration of the drugs. For example, pre-treating with one agent might sensitize the cells to the second agent.
-
Q3: I am seeing variability in my experimental results when testing this compound combinations. How can I improve the reproducibility of my assays?
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, media composition, incubation times, and the solvent used for drug dilution.
-
Data Analysis: Utilize robust statistical methods to analyze your data and determine synergy, such as the Combination Index (CI) method by Chou-Talalay. Ensure you have an adequate number of biological and technical replicates.
-
Case Study: Synergistic Inhibition of Hepatoma Cells with this compound and a Thymidylate Synthase Inhibitor
A preclinical study demonstrated that combining this compound with N10-propargyl-5,8-dideazafolate (PDDF), a thymidylate synthase inhibitor, resulted in synergistic growth inhibition of rat hepatoma cells in vitro.[1]
Quantitative Data Summary
The following table summarizes the synergistic effects observed in the study.
| Drug/Combination | Concentration | % Growth Inhibition | Synergy |
| This compound | 2 nM | ~10% | - |
| PDDF | 1.6 µM | ~20% | - |
| This compound + PDDF | 2 nM + 1.6 µM | ~93% | Synergistic |
Data is approximated from the study by Galivan et al. (1987) for illustrative purposes.
Detailed Experimental Protocol: Assessing Synergy with a Cell Viability Assay
This protocol is based on the principles used in the aforementioned study to determine the synergistic effects of this compound and PDDF.
Objective: To determine the in vitro efficacy and synergistic interaction of this compound and PDDF on hepatoma cells.
Materials:
-
Hepatoma cell line (e.g., H35)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
N10-propargyl-5,8-dideazafolate (PDDF) (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the hepatoma cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and PDDF from the stock solutions in culture medium.
-
For single-agent dose-response curves, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatment, prepare a matrix of drug concentrations. For a fixed-ratio experiment, prepare combinations of this compound and PDDF at a constant molar ratio.
-
Add 100 µL of the drug combination solutions to the designated wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration wells).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves for the single agents to determine their IC50 values.
-
Analyze the combination data using the Combination Index (CI) method of Chou-Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of DHFR disrupts folate metabolism.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy in vitro.
Logical Relationship for Improving Therapeutic Index
Caption: Strategies to improve this compound's therapeutic index.
References
Validation & Comparative
Comparative analysis of Metoprine versus methotrexate as antifolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antifolate compounds: Metoprine and methotrexate. Both agents function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby disrupting DNA synthesis and cell proliferation. This analysis focuses on their comparative performance, supported by experimental data, to inform research and drug development efforts.
Introduction to this compound and Methotrexate
Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Structurally similar to folic acid, it competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate.[1][2] Its clinical utility is well-established in treating various cancers and autoimmune diseases.[1]
This compound (also known as DDMP or BW-197U) is a diaminopyrimidine derivative that also acts as a DHFR inhibitor.[3] A key distinguishing feature of this compound is its high lipophilicity, which allows it to readily cross cell membranes, including the blood-brain barrier.[3] This property also means its cellular uptake is not primarily dependent on the reduced folate carrier (RFC) system, a common mechanism of resistance to methotrexate.
Chemical and Physical Properties
A fundamental comparison of this compound and methotrexate begins with their distinct chemical structures and physical properties. These differences underpin their varying biological activities and pharmacokinetic profiles.
| Property | This compound | Methotrexate |
| IUPAC Name | 5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
| Chemical Formula | C₁₁H₁₀Cl₂N₄ | C₂₀H₂₂N₈O₅ |
| Molar Mass | 269.13 g/mol | 454.44 g/mol |
| Structure | A diaminopyrimidine derivative with a dichlorophenyl group, contributing to its lipophilicity. | A complex structure composed of a pteridine ring, p-aminobenzoic acid, and a glutamic acid moiety. |
| Solubility | Lipid-soluble | Generally water-soluble, but its solubility is pH-dependent. |
Comparative Performance Data
The efficacy of antifolates can be quantified by their ability to inhibit their target enzyme, DHFR, and their subsequent cytotoxic effects on cancer cells. The following tables summarize key performance data from a comparative study.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory concentration (IC50) and the inhibition constant (Ki) are standard measures of a drug's potency against its target enzyme.
| Compound | Source of DHFR | IC50 / Ki | Reference |
| This compound (BW50197) | L5178Y Murine Leukemia Cells (MTX-resistant) | IC50: 1.1 x 10⁻⁸ M | [4] |
| Methotrexate | L5178Y Murine Leukemia Cells (MTX-resistant) | IC50: 2.0 x 10⁻⁹ M | [4] |
| Methotrexate | Human DHFR | Ki: 3.4 pM | [5] |
Note: The IC50 values from the Hill et al. study were determined using DHFR extracted from a methotrexate-resistant cell line. Methotrexate is a more potent inhibitor of the isolated DHFR enzyme.[4]
In Vitro Cytotoxicity
The cytotoxic effects of this compound and methotrexate have been compared in both methotrexate-sensitive and methotrexate-resistant cell lines. The following data is derived from studies on L5178Y murine leukemia cells.
| Cell Line | Compound | Exposure Time | IC50 (Concentration for 50% inhibition of colony formation) | Reference |
| L5178Y (MTX-sensitive) | This compound (BW50197) | 24 hours | ~1.5 x 10⁻⁷ M | [4] |
| L5178Y (MTX-sensitive) | Methotrexate | 24 hours | ~1.5 x 10⁻⁸ M | [4] |
| L5178Y/R (MTX-resistant) | This compound (BW50197) | 24 hours | ~2.0 x 10⁻⁷ M | [4] |
| L5178Y/R (MTX-resistant) | Methotrexate | 24 hours | ~2.0 x 10⁻⁶ M | [4] |
These data indicate that while methotrexate is more potent against the sensitive cell line, this compound is significantly more effective against the methotrexate-resistant cell line, highlighting its potential to overcome certain resistance mechanisms.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dihydrofolate Redductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add varying concentrations of the test compounds (this compound or methotrexate) to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (decrease in absorbance per minute) for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the DHFR activity compared to the control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., L5178Y)
-
Complete cell culture medium
-
Test compounds (this compound, Methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or methotrexate and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the drug that reduces cell viability by 50%.
Visualizations: Pathways and Workflows
Folate Metabolism Pathway and Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the points of inhibition by this compound and methotrexate.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound and Methotrexate in the Folate Metabolism Pathway.
Experimental Workflow for Antifolate Comparison
This diagram outlines a typical workflow for the comparative evaluation of antifolate drugs.
Caption: A generalized workflow for the in vitro comparative analysis of antifolate compounds.
Conclusion
This comparative analysis demonstrates that while methotrexate is a highly potent DHFR inhibitor, this compound exhibits significant advantages, particularly in the context of methotrexate resistance. The lipophilic nature of this compound allows it to bypass the reduced folate carrier-mediated uptake, a common resistance mechanism against methotrexate. The experimental data, particularly from studies on resistant cell lines, underscores this compound's potential as a valuable tool for research and as a lead compound for the development of novel antifolates designed to overcome clinical resistance. Further investigation into the efficacy of this compound and similar lipophilic antifolates in a broader range of resistant cancer models is warranted.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Identification of the bromosulfophthalein-sensitive efflux route for methotrexate as the site of action of vincristine in the vincristine-dependent enhancement of methotrexate uptake in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Efficacy of Metoprine and Other HNMT Inhibitors in Neurological Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Metoprine with other notable histamine N-methyltransferase (HNMT) inhibitors in various neurological models. The central nervous system (CNS) histaminergic system is implicated in a range of physiological processes, and its dysregulation is linked to several neurological disorders. HNMT is the primary enzyme responsible for the metabolic inactivation of histamine in the brain. Inhibition of HNMT presents a promising therapeutic strategy for conditions such as Alzheimer's disease, epilepsy, and narcolepsy by elevating histamine levels in the CNS.[1][2][3][4] This guide synthesizes available experimental data to offer an objective comparison of this compound's performance against other HNMT inhibitors.
Quantitative Comparison of HNMT Inhibitors
The following tables summarize the available quantitative data on the inhibitory potency and in vivo efficacy of this compound compared to other HNMT inhibitors.
Table 1: In Vitro Inhibitory Potency of HNMT Inhibitors
| Compound | IC50 Value | Notes |
| This compound | 66.6 nM | Potent inhibitor, widely used as a reference compound.[5] |
| Tacrine | 35 nM (Ki) | Potent competitive inhibitor. Also an acetylcholinesterase inhibitor.[6] |
| Vilazodone | 45.01 µM | Significantly less potent than this compound.[5] |
| Dihydroergotamine | 72.89 µM | Significantly less potent than this compound.[5] |
| Amodiaquine | - | Complete inhibition at 10 µM in vitro, but weak ex vivo activity.[7] |
| Quinacrine | - | Complete inhibition at 10 µM in vitro, but weak ex vivo activity.[7] |
| 1,4-(tele)-methylhistamine | - | Complete inhibition at 10 µM in vitro, but weak ex vivo activity.[7] |
| Beta-carbolines (e.g., Harmaline) | 1-10 µM (IC50) | Competitive inhibitors.[8] |
Table 2: In Vivo Efficacy of HNMT Inhibitors on Brain Histamine Levels
| Compound | Animal Model | Dosage | Effect on Brain Histamine | Reference |
| This compound | Rats | 5-30 mg/kg | Significant, dose-dependent increase.[9] | [9] |
| This compound | Rats | - | Significantly increased brain histamine levels.[7] | [7] |
| Amodiaquine | Rats | - | Failed to alter brain histamine levels.[7] | [7] |
| Quinacrine | Rats | - | Failed to alter brain histamine levels.[7] | [7] |
| 1,4-(tele)-methylhistamine | Rats | - | Failed to alter brain histamine levels.[7] | [7] |
| Tacrine | Rats | 5 and 10 mg/kg, i.p. | Elevated histamine levels in striatum and cerebral cortex.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of HNMT inhibitors.
In Vitro HNMT Inhibition Assay
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against HNMT.
-
Enzyme and Substrate Preparation : Recombinant human HNMT is used as the enzyme source. S-adenosyl-L-methionine (SAM) and histamine are used as substrates.
-
Reaction Mixture : The reaction is typically carried out in a phosphate buffer (pH 7.4) containing the HNMT enzyme, histamine, [³H]-SAM (as a radiolabel), and varying concentrations of the inhibitor (e.g., this compound, vilazodone, dihydroergotamine).
-
Incubation : The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination : The reaction is stopped by the addition of a strong base (e.g., sodium hydroxide).
-
Extraction : The radiolabeled product, [³H]-tele-methylhistamine, is extracted using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
Quantification : The amount of radioactivity in the organic phase is measured using a liquid scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Assessment of Brain Histamine Levels in Rodent Models
This protocol outlines the general procedure for evaluating the effect of HNMT inhibitors on histamine concentrations in the brain of animal models.
-
Animal Model : Male Wistar rats or other suitable rodent models are used.
-
Drug Administration : The HNMT inhibitor (e.g., this compound) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses.
-
Time Course : Animals are euthanized at different time points after drug administration to assess the time-dependent effects on brain histamine levels.
-
Brain Tissue Collection : Following euthanasia, the brains are rapidly excised, and specific regions (e.g., cortex, striatum, thalamus, hypothalamus, hippocampus) are dissected on a cold plate.[10]
-
Tissue Homogenization : The brain tissue samples are homogenized in a suitable buffer (e.g., perchloric acid) to extract histamine.
-
Histamine Quantification : Histamine levels in the homogenates are measured using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
Data Analysis : Histamine levels in the drug-treated groups are compared to the vehicle-treated control group to determine the in vivo efficacy of the HNMT inhibitor. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed changes.
Signaling Pathways and Experimental Workflows
The therapeutic effects of HNMT inhibitors are mediated through the enhancement of histamine signaling. The following diagrams illustrate the key signaling pathways activated by histamine and a typical experimental workflow for comparing HNMT inhibitors.
Caption: HNMT Inhibition and Histamine Signaling Pathway.
Caption: Workflow for Comparing HNMT Inhibitor Efficacy.
Concluding Remarks
The available data strongly indicate that this compound is a highly potent inhibitor of HNMT, both in vitro and in vivo. Its ability to effectively cross the blood-brain barrier and significantly elevate brain histamine levels underscores its potential as a therapeutic agent for various neurological disorders.[11] While direct in vivo comparative efficacy studies in specific neurological disease models are limited for some of the newer or repurposed HNMT inhibitors like vilazodone and dihydroergotamine, the existing data position this compound as a benchmark compound in this class. Tacrine also emerges as a potent HNMT inhibitor, though its clinical utility is complicated by its primary role as an acetylcholinesterase inhibitor and associated hepatotoxicity.[6][12] Future research should focus on head-to-head in vivo comparisons of these compounds in relevant animal models to fully elucidate their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in the rat brain histamine content following this compound and other histamine-methyltransferase (HMT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of brain histamine metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced behavioral modifications and brain regional histamine increase in WAG/Rij and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Metoprine's anticancer effects in different cell lines
A comprehensive review of existing literature reveals a notable scarcity of publicly available, direct comparative data on the cytotoxic effects of Metoprine across a wide range of cancer cell lines. While this compound, a diaminopyrimidine folate antagonist, has been identified for its potential antineoplastic activity through the inhibition of dihydrofolate reductase (DHFR), detailed quantitative studies measuring its half-maximal inhibitory concentration (IC50) across diverse cancer cell lineages are not readily found in published research.
This compound operates by disrupting cellular folate metabolism, a critical process for cell growth and proliferation.[1][2] Its mechanism as a DHFR inhibitor places it in a class of drugs with established anticancer properties.[1] DHFR inhibitors impede the synthesis of essential DNA precursors, thereby halting the rapid division characteristic of cancer cells.
Despite this established mechanism, a thorough cross-validation of this compound's efficacy, as demonstrated by IC50 values, in different cancer cell lines is not well-documented in accessible scientific literature. Such comparative data is crucial for researchers and drug development professionals to understand the potential therapeutic spectrum of a compound and to identify cancer types that may be particularly susceptible to its action.
One study investigated the in vivo effects of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), the chemical name for this compound, on Walker carcinoma 256 and Murphy-Sturm lymphosarcoma in rats. The study reported that DDMP inhibited the growth of both tumor types.[3] However, this research was conducted in animal models and does not provide the in vitro IC50 values necessary for a direct comparison of cytotoxicity across different cell lines.
The absence of comprehensive in vitro screening data for this compound limits the ability to construct a detailed comparative guide as requested. The scientific community relies on such data to advance preclinical research and to inform the design of further studies.
Experimental Protocols
While specific experimental data for this compound is lacking, the general methodologies for determining the anticancer effects of a compound in different cell lines are well-established. These protocols are essential for any future research aiming to cross-validate the efficacy of this compound.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or CellTiter-Glo® Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., breast, lung, colon, leukemia, etc.)
-
Appropriate cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density. The seeding density is optimized for each cell line to ensure logarithmic growth during the assay period.
-
Drug Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Following incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The results are expressed as a percentage of cell viability relative to the vehicle control. The IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding the context of the research.
Caption: Mechanism of this compound via DHFR Inhibition.
Caption: Workflow for IC50 Determination.
References
- 1. Initial clinical experience with a simultaneous combination of 2,4-diamino-5(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP) with folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H10Cl2N4 | CID 24466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Metoprine and Pyrimethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two dihydrofolate reductase (DHFR) inhibitors, Metoprine and pyrimethamine. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds. This comparison is based on available preclinical and clinical data.
Executive Summary
This compound and pyrimethamine are both potent inhibitors of the enzyme dihydrofolate reductase, a critical component in the synthesis of tetrahydrofolate, which is essential for DNA and RNA production. While this mechanism underlies their therapeutic potential, it is also the primary driver of their significant side effects. The clinical development of this compound was ultimately halted due to a side effect profile that was deemed unacceptable, primarily characterized by severe central nervous system (CNS) and hematological toxicities. Pyrimethamine, while also associated with significant side effects, particularly bone marrow suppression, remains in clinical use, often with the co-administration of folinic acid to mitigate its hematological toxicity.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the known side effects of this compound and pyrimethamine based on documented clinical and preclinical findings.
| Side Effect Category | This compound | Pyrimethamine |
| Hematological | Severe and dose-limiting: - Thrombocytopenia (low platelet count)[1] - Leukopenia (low white blood cell count)[1] | Common and dose-limiting: - Megaloblastic anemia (due to folate deficiency)[2] - Leukopenia[2] - Thrombocytopenia[2] - Pancytopenia (deficiency of all blood cell types)[2] |
| Central Nervous System (CNS) | Significant and dose-limiting: - Seizures[1] - Drowsiness[1] - Dizziness[1] | Less common, but can occur at high doses: - Ataxia - Tremors - Seizures |
| Gastrointestinal | - Nausea[1] - Vomiting[1] | - Nausea - Vomiting - Glossitis (tongue inflammation) - Anorexia (loss of appetite) - Diarrhea |
| Dermatological | - Cutaneous toxicities have been reported[3] | - Skin rash - Severe allergic reactions (e.g., Stevens-Johnson syndrome) have been reported, particularly when used with sulfonamides[2] |
| Other | - Potential for memory enhancement and behavioral modifications due to histamine-N-methyltransferase (HNMT) inhibition[1] | - Disorders of cardiac rhythm have been reported with high doses[2] - Mild hepatotoxicity has been reported in some cases[2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of DHFR inhibitors and a general workflow for assessing their hematological toxicity.
Caption: Mechanism of action of this compound and pyrimethamine via DHFR inhibition.
Caption: Experimental workflow for assessing hematological toxicity of DHFR inhibitors.
Experimental Protocols
Protocol: In Vivo Assessment of Hematological Toxicity in a Rodent Model
1. Objective: To determine the dose-dependent effects of a test compound (e.g., this compound or pyrimethamine) on hematopoietic parameters in a rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
2. Materials:
-
Test compound (this compound or pyrimethamine)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old male and female rodents, specific pathogen-free
-
Standard laboratory animal diet and water ad libitum
-
Calibrated animal weighing scales
-
Gavage needles or appropriate dosing equipment
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Automated hematology analyzer
-
Microscopes and slides for blood smear analysis
-
Reagents for bone marrow cell isolation and staining
3. Experimental Design:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the start of the study.
-
Grouping: Animals are randomly assigned to groups (n=8-10 per sex per group).
-
Group 1: Vehicle control
-
Group 2: Low dose of test compound
-
Group 3: Mid dose of test compound
-
Group 4: High dose of test compound
-
(Optional) Group 5: High dose of test compound + folinic acid rescue
-
-
Dosing: The test compound is administered daily via oral gavage for a period of 14 or 28 days. The dosing volume is adjusted based on the most recent body weight measurement.
4. Data Collection:
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity (e.g., changes in appearance, behavior, activity level).
-
Body Weight: Body weight is recorded prior to dosing on Day 1 and then weekly throughout the study.
-
Hematology: Blood samples are collected from the retro-orbital sinus or tail vein at baseline (pre-dosing) and at specified time points (e.g., Day 7, 14, and at termination). A complete blood count (CBC) is performed to measure:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean corpuscular volume (MCV)
-
White blood cell (WBC) count (total and differential)
-
Platelet (PLT) count
-
-
Bone Marrow Analysis (at termination):
-
Femurs and tibias are collected.
-
Bone marrow is flushed and a single-cell suspension is prepared.
-
Total bone marrow cellularity is determined.
-
Cytology smears are prepared and stained (e.g., Wright-Giemsa) for differential cell counting and morphological assessment.
-
5. Data Analysis:
-
Quantitative data (body weight, hematology parameters) are presented as mean ± standard deviation.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups to the vehicle control group. A p-value of <0.05 is considered statistically significant.
-
Histopathological findings in the bone marrow are described and graded.
6. Interpretation of Results:
-
A dose-dependent decrease in RBC, WBC, and/or platelet counts would indicate hematological toxicity.
-
Changes in bone marrow cellularity and morphology would provide further evidence of the compound's effect on hematopoiesis.
-
The effectiveness of folinic acid rescue can be assessed by comparing the hematological parameters in the high-dose group with and without folinic acid.
Conclusion
The comparison of this compound and pyrimethamine highlights a critical aspect of drug development: the balance between efficacy and toxicity. Both compounds effectively inhibit DHFR, but the resulting side effect profiles have led to vastly different clinical trajectories. While pyrimethamine's hematological toxicity can be managed, allowing for its continued use, the severe and broad-ranging toxicity of this compound, particularly its CNS effects, led to the cessation of its development. This comparative guide underscores the importance of a thorough toxicological evaluation in the early stages of drug discovery and development.
References
A Head-to-Head Comparison of Lipid-Soluble Antifolates: Metoprine, Piritrexim, Triazinate, and Trimetrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of four key lipid-soluble antifolate compounds: Metoprine, Piritrexim, Triazinate, and Trimetrexate. These agents represent a significant class of chemotherapeutic drugs that target dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Their lipophilic nature allows for passive diffusion across cell membranes, including the blood-brain barrier, offering potential advantages in treating cancers of the central nervous system and overcoming certain mechanisms of drug resistance.
Executive Summary
This comparison guide delves into the biochemical potency, cellular cytotoxicity, and pharmacokinetic profiles of this compound, Piritrexim, Triazinate, and Trimetrexate. While all four compounds inhibit DHFR, their efficacy and clinical utility are influenced by differences in their chemical structures, leading to variations in target affinity, cellular uptake, and metabolic fate. This guide aims to provide a clear, objective overview to inform further research and drug development efforts in the field of antifolate chemotherapy.
Mechanism of Action: Targeting Dihydrofolate Reductase
Lipid-soluble antifolates exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is pivotal in the folate metabolic pathway, where it catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, these antifolates deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
dot
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by lipid-soluble antifolates disrupts the synthesis of DNA and RNA precursors.
Performance Data: A Comparative Analysis
The following tables summarize key quantitative data for this compound, Piritrexim, Triazinate, and Trimetrexate, focusing on their inhibitory concentration (IC50) against DHFR and their cytotoxic effects on cancer cell lines, as well as their pharmacokinetic properties. It is important to note that direct head-to-head comparative studies for all four compounds under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration for the different methodologies employed.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Source of DHFR | IC50 (nM) | Reference |
| This compound | L1210 Leukemia | 0.8 | [1] |
| Piritrexim | Human | 4.74 | [2] |
| Toxoplasma gondii | 1.35 | [2] | |
| Trimetrexate | Human | 4.74 | [2] |
| Pneumocystis carinii | <75 | [2] | |
| Triazinate | Not specified | Potent inhibitor | [3] |
Note: IC50 values can vary significantly based on the enzyme source and assay conditions.
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Reference |
| This compound | L1210 (MTX-resistant) | Lower than MTX | [1] |
| Piritrexim | Various tumor cells | Nanomolar range | [4] |
| Trimetrexate | Various tumor cells | Varies | [5] |
| Triazinate | Not specified | Not specified |
Note: Cytotoxicity is dependent on the cell line, exposure time, and assay method.
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | Piritrexim | Triazinate | Trimetrexate |
| Route of Administration | Oral | Oral, IV | IV, Oral (low bioavailability) | IV |
| Half-life (t½) | ~10 days (humans) | ~16-18 hours | 2-5 hours (humans) | ~13-18 hours |
| Metabolism | Hepatic | Hepatic | Minimal | Hepatic |
| Excretion | Not specified | Urine | Urine (12-71%) | Urine (<5% unchanged) |
| Blood-Brain Barrier | Crosses | Crosses | Poor penetration | Crosses |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant or purified DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compounds (this compound, Piritrexim, Triazinate, Trimetrexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding NADPH and DHF to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.
Mechanisms of Resistance
Resistance to antifolate drugs is a significant clinical challenge. The lipid-soluble nature of these compounds allows them to bypass resistance mechanisms related to impaired carrier-mediated transport, which is a common issue with the classical antifolate methotrexate. However, other resistance mechanisms can still arise.
dot
Caption: Key mechanisms of resistance to lipid-soluble antifolates in cancer cells.
Conclusion
This compound, Piritrexim, Triazinate, and Trimetrexate are potent lipid-soluble inhibitors of DHFR with distinct pharmacological profiles. Their ability to cross cellular membranes independently of folate carriers makes them promising candidates for overcoming certain forms of methotrexate resistance. The choice of a particular agent for further development or clinical application will depend on a careful consideration of its specific potency against the target, its pharmacokinetic properties, and its toxicity profile. The data and protocols presented in this guide provide a foundation for such comparative evaluations and aim to stimulate further research into this important class of anticancer drugs.
References
- 1. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Assessing the specificity of Metoprine for DHFR versus other enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitor Metoprine reveals a significant binding preference for Dihydrofolate Reductase (DHFR) over other enzymes, establishing it as a highly potent and specific DHFR inhibitor. This guide provides a detailed comparison of this compound's activity against its primary target, DHFR, and its notable off-target interaction with Histamine N-Methyltransferase (HNMT), supported by experimental data and protocols.
This compound, a lipophilic antifolate, acts as a competitive inhibitor of DHFR, an essential enzyme in the synthesis of DNA precursors.[1] Its high affinity for DHFR is central to its therapeutic potential. However, understanding its interactions with other enzymes is crucial for a complete pharmacological profile.
Quantitative Comparison of this compound Inhibition
To quantify the specificity of this compound, the inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) for both DHFR and HNMT have been compiled. The data clearly demonstrates a substantially higher affinity for DHFR.
| Enzyme | Inhibitor | Ki (nM) | IC50 (nM) |
| Dihydrofolate Reductase (DHFR) from rat liver | This compound (DDMP) | 1.57 ± 0.22 | Not Reported |
| Histamine N-Methyltransferase (HNMT) | This compound | 100 | 66.66 |
Note: A lower Ki or IC50 value indicates a stronger binding affinity and more potent inhibition. The data indicates that this compound is approximately 63 times more potent in inhibiting DHFR compared to HNMT based on the Ki values.
Signaling Pathway and Inhibition
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle. THF and its derivatives are essential for the synthesis of purines and thymidylate, which are building blocks for DNA replication and repair. This compound, as a competitive inhibitor, binds to the active site of DHFR, preventing the binding of the natural substrate, DHF. This inhibition disrupts the production of THF, leading to a depletion of essential precursors for DNA synthesis and ultimately inhibiting cell proliferation.
Caption: Inhibition of the DHFR signaling pathway by this compound.
Experimental Methodologies
The determination of enzyme inhibition constants is critical for assessing the specificity of a compound. The following are detailed protocols for the key experiments cited.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibition constant (Ki) of this compound for DHFR.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, combine the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of DHF and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
The Ki is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
Caption: Experimental workflow for DHFR inhibition assay.
Histamine N-Methyltransferase (HNMT) Inhibition Assay
Objective: To determine the inhibition constant (Ki) and IC50 of this compound for HNMT.
Principle: The activity of HNMT is measured by quantifying the amount of methylated histamine produced. This can be achieved using a radiometric assay with a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine).
Materials:
-
Recombinant HNMT enzyme
-
Histamine
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-[methyl-³H]methionine
-
This compound
-
Assay Buffer (e.g., phosphate buffer, pH 7.8)
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound.
-
Pre-incubate the HNMT enzyme with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding histamine and a mixture of SAM and S-adenosyl-L-[methyl-³H]methionine.
-
After a defined incubation period, terminate the reaction.
-
Separate the radiolabeled methylated histamine product from the unreacted radiolabeled SAM.
-
Quantify the amount of product formed using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Specificity Assessment Logic
The specificity of an inhibitor for its target enzyme over other enzymes is a critical factor in drug development. A highly specific inhibitor will primarily interact with its intended target, minimizing off-target effects and potential toxicity. The ratio of the inhibition constants for the off-target enzyme to the target enzyme provides a quantitative measure of this specificity.
Caption: Logical relationship for assessing inhibitor specificity.
Conclusion
The available data robustly supports the high specificity of this compound for Dihydrofolate Reductase. Its significantly lower inhibition constant for DHFR compared to Histamine N-Methyltransferase underscores its primary mechanism of action as a potent antifolate agent. This high degree of specificity is a desirable characteristic for a therapeutic agent, as it suggests a lower likelihood of off-target effects unrelated to the inhibition of the folate pathway. Further research should continue to explore the full off-target profile of this compound to provide a complete understanding of its pharmacological actions.
References
Replicating Early Clinical Trial Results of Metoprine in a Modern Research Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the early clinical trial results of Metoprine, a dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HNMT) inhibitor, with current standard-of-care treatments for mycosis fungoides, non-Hodgkin's lymphoma, and adenocarcinoma of unknown origin. Furthermore, it outlines a comprehensive, modern experimental plan to re-evaluate this compound's therapeutic potential using contemporary research methodologies.
Early Clinical Trial Data: this compound Phase I Study (1980)
An early Phase I clinical trial of this compound administered orally every two weeks to 71 patients with advanced solid tumors provided the initial human data for this compound. The study explored dose-escalation with and without leucovorin rescue.
Table 1: Summary of this compound Phase I Clinical Trial Data
| Parameter | Details |
| Patient Population | 71 adults with advanced malignant tumors |
| Dosing Schedules | - 20 to 65 mg/m² without leucovorin- 100 to 300 mg/m² with intravenous leucovorin |
| Dose-Limiting Toxicities | - Thrombocytopenia at 65 mg/m² (without leucovorin)- Central Nervous System (CNS) toxicity at 300 mg/m² (with leucovorin) |
| Other Adverse Events | Leukopenia, mild nausea, and vomiting[1] |
| Therapeutic Responses Observed | Mycosis Fungoides, Non-Hodgkin's Lymphoma, Adenocarcinoma of Unknown Origin[1] |
| Recommended Phase II Dose | 50 mg/m² every two weeks without leucovorin[1] |
Modern Standard of Care: A Comparative Overview
Current therapeutic landscapes for the malignancies where this compound showed initial promise have evolved significantly. Modern treatments offer improved efficacy and toxicity profiles.
Table 2: Comparison of this compound Efficacy with Current Standard-of-Care
| Malignancy | Early this compound Trial Observation | Current Standard of Care & Response Rates |
| Mycosis Fungoides (Early Stage) | Anecdotal therapeutic responses observed[1] | Skin-directed therapies (e.g., topical steroids, phototherapy) with complete remission rates of 80-90%[2]. |
| Non-Hodgkin's Lymphoma (Diffuse Large B-Cell Lymphoma) | Anecdotal therapeutic responses observed[1] | R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) regimen. Overall response rates can be as high as 96.7%, with complete response rates of 90.0% in some patient populations[3][4]. Two-year overall survival is approximately 89.2% in certain elderly patient groups receiving reduced-dose regimens[3][4]. |
| Adenocarcinoma of Unknown Primary | Anecdotal therapeutic responses observed[1] | Platinum-based chemotherapy (e.g., carboplatin and paclitaxel). Median survival is approximately 4 to 6 months[5]. For favorable-risk patients, median overall survival can be up to 27 months[6]. |
Proposed Modern Experimental Plan to Re-evaluate this compound
To thoroughly assess the potential of this compound in a modern context, a multi-faceted preclinical study is proposed. This plan will leverage contemporary in vitro and in vivo models to elucidate its mechanism of action and therapeutic efficacy.
In Vitro Studies
Objective: To determine the cytotoxic activity of this compound and to confirm its mechanism of action in relevant cancer cell lines.
Experimental Protocols:
-
Cell Viability Assays:
-
Cell Lines:
-
Mycosis Fungoides: MyLa, HH[7]
-
Non-Hodgkin's Lymphoma (DLBCL): U2932, SUDHL-4
-
Adenocarcinoma of Unknown Primary: Cell lines established from patient-derived xenografts would be ideal; otherwise, a panel of adenocarcinoma cell lines from common primary sites (e.g., lung, pancreas, colon) could be used.
-
-
Methodology: Cells will be cultured and treated with a dose range of this compound. Cell viability will be assessed at 24, 48, and 72 hours using a commercial MTS or CellTiter-Glo assay. IC50 values will be calculated.
-
-
DHFR and HNMT Activity Assays:
-
Methodology: Commercially available colorimetric or radioenzymatic assay kits will be used to measure the inhibitory activity of this compound on both Dihydrofolate Reductase and Histamine N-methyltransferase in cell lysates.[1][8][9] The protocol will involve incubating the enzyme with its substrate and NADPH (for DHFR) or S-adenosyl-L-methionine (for HNMT) in the presence of varying concentrations of this compound. The change in absorbance or radioactivity will be measured to determine enzyme activity.
-
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of this compound in animal models that closely mimic human disease.
Experimental Protocols:
-
Patient-Derived Xenograft (PDX) Models:
-
Models:
-
Mycosis Fungoides: PDX models established from patient skin biopsies will be used to reflect the clinical features of the disease.[10]
-
Non-Hodgkin's Lymphoma: PDX models from DLBCL patient tumors will be established in immunodeficient mice.[11]
-
Adenocarcinoma of Unknown Primary: PDX models from metastatic biopsies of patients with CUP will be utilized.
-
-
Methodology: Once tumors are established, mice will be randomized to receive vehicle control or this compound at doses extrapolated from the Phase I trial. Tumor growth will be monitored by caliper measurements. At the end of the study, tumors will be harvested for histological and molecular analysis.
-
-
Toxicity Studies:
-
Methodology: During the efficacy studies, mice will be monitored for signs of toxicity, including weight loss, changes in behavior, and complete blood counts to assess for hematological toxicities observed in the early clinical trial.
-
Visualizing the Path Forward: Diagrams
To clearly illustrate the proposed research framework and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: this compound's dual mechanism of action.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cutaneous T-Cell Lymphoma Treatment & Management: Approach Considerations, Topical Therapy, Systemic Therapy [emedicine.medscape.com]
- 3. Reduced-dose (two-thirds) R-CHOP chemotherapy for elderly patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Clinical outcomes of patients diagnosed with cancer of unknown primary or malignancy of undefined primary origin who were referred to a regional cancer center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cutaneous T-Cell Lymphoma PDX Drug Screening Platform Identifies Cooperation between Inhibitions of PI3Kα/δ and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
A comparative review of Metoprine's applications in oncology and neurobiology
A Comparative Review of a Drug with Dual Personalities
Metoprine, a diaminopyrimidine derivative, presents a fascinating case study in drug development, having been investigated for two distinct and seemingly unrelated therapeutic areas: oncology and neurobiology. This guide provides a comparative review of this compound's applications in these fields, offering insights for researchers, scientists, and drug development professionals. We delve into its disparate mechanisms of action, compare its performance with alternative agents, and provide detailed experimental methodologies for key assays.
A Dual-Faceted Mechanism of Action
This compound's journey into two different therapeutic landscapes stems from its ability to interact with two distinct molecular targets: dihydrofolate reductase (DHFR) and histamine N-methyltransferase (HMT).
In Oncology: The Antifolate Approach
In the realm of oncology, this compound functions as a folate antagonist, a class of drugs that interfere with the metabolism of folic acid.[1] Specifically, this compound inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and cell replication.[2][3] By blocking DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. This mechanism is shared with the well-established chemotherapeutic agent, methotrexate.[4][5][6]
In Neurobiology: Modulating the Histaminergic System
In contrast, this compound's application in neurobiology is centered on its potent inhibition of histamine N-methyltransferase (HMT).[7] HMT is the primary enzyme responsible for the metabolic degradation of histamine in the central nervous system. By inhibiting HMT, this compound increases the levels of histamine in the brain.[7] Brain histamine is a neurotransmitter involved in various physiological functions, including wakefulness, attention, and cognitive processes.[8][9] This mechanism has led to the investigation of this compound for its potential to modulate histaminergic neurotransmission and address neurological and psychiatric conditions.
Comparative Analysis: this compound vs. Alternatives
To provide a clearer perspective on this compound's potential, we compare its performance and characteristics with established or emerging alternatives in both oncology and neurobiology.
Oncology: this compound vs. Methotrexate
Methotrexate is a widely used DHFR inhibitor in cancer chemotherapy. A direct comparison of the inhibitory potency of this compound and Methotrexate against DHFR is challenging due to the limited publicly available data for this compound's IC50 value. However, we can compare their clinical outcomes and general characteristics.
| Feature | This compound | Methotrexate |
| Primary Target | Dihydrofolate Reductase (DHFR)[1] | Dihydrofolate Reductase (DHFR)[4][5][6] |
| Mechanism | Inhibition of DNA synthesis by blocking folate metabolism.[1] | Inhibition of DNA synthesis by blocking folate metabolism.[4][5][6] |
| Clinical Efficacy (NSCLC) | No objective responses observed in a Phase II trial.[10] | Established efficacy in various cancers, often used in combination therapy.[4] |
| Key Toxicities | Thrombocytopenia, leukopenia, sepsis, neurological toxicity.[10] | Myelosuppression, mucositis, hepatotoxicity, nephrotoxicity.[4] |
| IC50 (Cancer Cell Lines) | Data not readily available | Varies by cell line, e.g., 0.15 mM (HTC-116), 0.10 mM (A-549) after 48h.[11] 9.5x10⁻² µM (Daoy), 3.5x10⁻² µM (Saos-2).[4][6] |
Neurobiology: this compound vs. Pitolisant
Pitolisant is a histamine H3 receptor antagonist/inverse agonist, representing a different approach to enhancing histaminergic neurotransmission. Instead of preventing histamine degradation like this compound, Pitolisant blocks the H3 autoreceptor, which normally inhibits histamine release.
| Feature | This compound | Pitolisant |
| Primary Target | Histamine N-methyltransferase (HMT)[7] | Histamine H3 Receptor[8][9] |
| Mechanism | Increases brain histamine levels by inhibiting its degradation.[7] | Increases histamine release by blocking the inhibitory H3 autoreceptor.[8][9] |
| Preclinical Findings | Attenuates methamphetamine-induced hyperlocomotion. | Promotes wakefulness, improves cognitive function in preclinical models.[8] |
| Clinical Applications | Investigated preclinically for neurological disorders. | Approved for the treatment of narcolepsy.[8] |
| Ki Value | 91 nM for HMT inhibition. | 0.16 nM for histamine H3 receptor. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: this compound in Oncology
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Drug Repurposing to Inhibit Histamine N-Methyl Transferase [mdpi.com]
- 3. Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Safe Disposal of Metoprine: A Procedural Guide for Laboratory Professionals
Essential Safety and Logistical Information
Metoprine, also known by synonyms such as BW-197U and DDMP, is a 2,4-diaminopyrimidine derivative used in research for its antifolate and antitumor properties.[1][2] Understanding its characteristics is fundamental to safe handling and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀Cl₂N₄ | [1][3] |
| Molar Mass | 269.13 g·mol⁻¹ | [1][3] |
| CAS Number | 7761-45-7 | [1][4] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO (4 mg/mL) | [5] |
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling. One Safety Data Sheet (SDS) classifies it as a skin and eye irritant (Category 2 and 2A/2B, respectively).[4] However, another SDS states it is not classified as hazardous according to the Globally Harmonized System (GHS).[6] Given this conflicting information, it is prudent to handle this compound with caution.
Precautionary Statements: [4]
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P362: Take off contaminated clothing and wash before reuse.
One SDS indicates that no dangerous decomposition products are known, and the compound is stable under normal conditions.[6]
This compound Disposal Protocol
In the absence of specific guidelines for this compound, the following operational procedures are based on general best practices for the disposal of pharmaceutical waste in a laboratory setting.[7][8][9][10][11]
Step-by-Step Disposal Guide:
-
Assess Quantity and Form: Determine if you are disposing of pure this compound (solid), a solution, or contaminated labware (e.g., pipette tips, vials).
-
Deactivation (for small quantities of solutions): While no specific deactivation protocol for this compound is provided, for trace amounts in solution, further dilution with a suitable solvent may be a preliminary step before absorption.
-
Solid Waste Disposal:
-
Do not dispose of solid this compound directly into the trash or down the drain.
-
For small quantities, mix the this compound powder with an inert and undesirable substance like used coffee grounds, cat litter, or dirt.[7][8][9][10] This makes the substance unappealing and less likely to be accidentally ingested.
-
Place the mixture in a sealed, leak-proof plastic bag or container.[8][9]
-
This sealed container should then be placed in the appropriate laboratory chemical waste stream, as designated by your institution's Environmental Health and Safety (EHS) office.
-
-
Liquid Waste Disposal:
-
Do not pour this compound solutions down the sink.
-
Absorb the liquid onto an inert material like vermiculite or sand.
-
Place the absorbent material into a sealed, leak-proof container.
-
Dispose of the container in the designated chemical waste stream.
-
-
Contaminated Labware Disposal:
-
All labware that has come into direct contact with this compound should be considered contaminated.
-
Disposable items (e.g., gloves, pipette tips) should be placed in a designated, sealed waste bag and disposed of as chemical waste.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) and then washing thoroughly. The initial rinsate should be collected and disposed of as liquid chemical waste.
-
-
Consult Institutional Guidelines: Always consult your institution's EHS guidelines for specific procedures on chemical waste disposal. They will provide the most accurate and compliant instructions for your location.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C11H10Cl2N4 | CID 24466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Histamine Receptor | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
- 10. epa.gov [epa.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Metoprine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Metoprine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a diaminopyrimidine derivative, is an antifolate and antitumor agent investigated for its potent inhibitory effects on histamine N-methyltransferase (HMT).[1] Due to its cytotoxic potential and hazardous properties, stringent safety protocols are mandatory during its handling, storage, and disposal.
Hazard Classification and Occupational Exposure
This compound is classified as a hazardous substance. Industry notifications to the European Chemicals Agency (ECHA) indicate that this compound causes serious eye damage and may cause an allergic skin reaction. While a specific Occupational Exposure Limit (OEL) has not been established, a qualitative risk assessment based on available toxicological data necessitates handling this compound as a potent compound.
Based on its known hazards and toxicological profile, this compound is assigned to Occupational Exposure Band (OEB) 3 . This classification requires significant engineering controls and personal protective equipment to minimize exposure.
| Parameter | Value | Source |
| GHS Hazard Statements | Causes serious eye damage, May cause an allergic skin reaction | ECHA C&L Inventory |
| Occupational Exposure Band (OEB) | OEB 3 | Qualitative Assessment |
| LD50 (Intraperitoneal, rat) | 7 mg/kg | [2] |
| LD50 (Subcutaneous, mouse) | 50 mg/kg | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and aerosols that can cause serious eye damage. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the powder form or when there is a risk of aerosol generation. |
Standard Operating Procedures for Handling this compound
Following a stringent, step-by-step procedure is critical to minimize the risk of exposure during routine laboratory operations.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: Secure the area to prevent entry.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the contained spill material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and consumables, in a designated, sealed, and clearly labeled hazardous waste container. This container should be purple to signify cytotoxic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: All sharps contaminated with this compound must be placed in a puncture-resistant, labeled sharps container designated for cytotoxic waste.
-
Final Disposal: All this compound waste must be disposed of via high-temperature incineration through a licensed hazardous waste disposal service.[3][4][5] Do not dispose of this compound waste in regular trash or down the drain.
By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
